KBP-7018 hydrochloride
Description
Propriétés
Formule moléculaire |
C31H31ClN4O5 |
|---|---|
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H |
Clé InChI |
UMGLHWOHRLPZLT-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KBP-7018 Hydrochloride; KBP7018 Hydrochloride; KBP 7018 Hydrochloride; KBP-7018 HCl; |
Origine du produit |
United States |
Foundational & Exploratory
KBP-7018 Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 hydrochloride is a potent and selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3][4] This technical guide provides an in-depth overview of the core mechanism of action of KBP-7018, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. KBP-7018 has been identified as a promising therapeutic candidate for idiopathic pulmonary fibrosis by simultaneously targeting pathways involved in angiogenesis and fibrosis.[5][6]
Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition
This compound exerts its pharmacological effect through the potent and selective inhibition of three key receptor tyrosine kinases: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).[1][2][3][4] By binding to the ATP-binding site of the kinase domain of these receptors, KBP-7018 blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of aberrant kinase activity forms the basis of its therapeutic potential.
Molecular Targets and Inhibitory Potency
The inhibitory activity of KBP-7018 against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Target Kinase | IC50 (nM) |
| PDGFR | 7.6 |
| c-KIT | 10 |
| RET | 25 |
| Data sourced from MedChemExpress and other suppliers.[1][2][4] |
Modulation of Key Signaling Pathways
The therapeutic efficacy of KBP-7018 is derived from its ability to modulate the signaling pathways downstream of c-KIT, PDGFR, and RET. These pathways are crucial regulators of cellular processes such as proliferation, survival, migration, and differentiation. Dysregulation of these pathways is implicated in the pathogenesis of various diseases, including cancer and fibrotic disorders.
Inhibition of the c-KIT Signaling Pathway
The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating a cascade of intracellular signaling.[7][8] These signaling events are critical for the survival and development of various cell types, including hematopoietic stem cells.[7] KBP-7018 blocks the initial autophosphorylation of c-KIT, thereby inhibiting downstream pathways such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are involved in cell proliferation and survival.[8]
Attenuation of the PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) signaling through its receptors, PDGFRα and PDGFRβ, is a key driver of cell growth, proliferation, and migration, particularly in mesenchymal cells.[9] Aberrant PDGFR signaling is a hallmark of fibrotic diseases and certain cancers.[9][10] KBP-7018's potent inhibition of PDGFR blocks the activation of downstream effectors, including the PI3K/AKT and MAPK/ERK pathways, thereby mitigating pro-fibrotic and proliferative signals.
Blockade of the RET Signaling Pathway
The RET receptor tyrosine kinase is crucial for the normal development of the nervous and renal systems. However, activating mutations and rearrangements in the RET gene are oncogenic drivers in several cancers, including thyroid and non-small cell lung cancer.[11][12] RET activation leads to the stimulation of multiple downstream pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[12] KBP-7018 inhibits the kinase activity of both wild-type and mutated forms of RET, thereby blocking these oncogenic signals.
Experimental Protocols for Characterization
The inhibitory activity of this compound is determined using a variety of in vitro and in vivo experimental models. The following sections outline the general methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration-dependent inhibition of a target kinase by KBP-7018.
General Protocol:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., c-KIT, PDGFRβ, RET)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-32P]ATP)
-
This compound stock solution
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or other detection instrument
-
-
Procedure:
-
Prepare serial dilutions of KBP-7018 in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase, the kinase-specific substrate, and the various concentrations of KBP-7018.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the KBP-7018 concentration to determine the IC50 value.
-
Cellular Assays for Target Engagement and Downstream Signaling
Cell-based assays are crucial for confirming that the inhibitor can access its target within a cellular context and modulate downstream signaling pathways.
Objective: To assess the effect of KBP-7018 on the phosphorylation of its target kinases and downstream signaling proteins in cultured cells.
General Protocol (Western Blotting):
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase (e.g., a tumor cell line with a c-KIT mutation).
-
Treat the cells with varying concentrations of KBP-7018 for a specified time.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-c-KIT) and downstream signaling proteins (e.g., phospho-AKT, phospho-ERK).
-
Also, probe for the total levels of these proteins as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation in treated versus control cells.
-
Conclusion
This compound is a selective multi-targeted tyrosine kinase inhibitor with potent activity against c-KIT, PDGFR, and RET. Its mechanism of action, centered on the inhibition of key signaling pathways that drive cellular proliferation, survival, and fibrosis, positions it as a promising therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of KBP-7018 and other novel kinase inhibitors. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KBP-7018 HCl - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KBP-7018 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. KBP-7018 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018 Hydrochloride: A Technical Overview of its Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key tyrosine kinases implicated in fibrotic diseases and certain cancers. Its development as a multi-targeted agent offers a promising therapeutic strategy. This technical guide provides a comprehensive overview of the target profile and selectivity of KBP-7018, based on publicly available preclinical data.
Core Target Profile
KBP-7018 is a selective inhibitor of several receptor tyrosine kinases, with its primary targets being c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3]
Quantitative Inhibitory Activity
The inhibitory potency of KBP-7018 against its primary targets has been determined through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1][2][3] |
| PDGFR | 7.6[1][2][3] |
| RET | 25[1][2][3] |
| Caption: In vitro inhibitory activity of KBP-7018 against its primary kinase targets. |
Selectivity Profile
While a comprehensive, publicly available kinome-wide selectivity screen for KBP-7018 has not been identified, preclinical studies suggest it possesses a favorable selectivity profile. It has been described as a "tyrosine kinase-selective inhibitor."[1][2][3] Further detailed profiling against a broad panel of kinases would be necessary to fully elucidate its off-target activities.
Experimental Protocols
The following represents a generalized, representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a compound like KBP-7018. Specific parameters may vary based on the kinase and the assay platform used.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescent Kinase Assay)
Objective: To determine the concentration of KBP-7018 required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase (e.g., c-KIT, PDGFR, RET)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., HEPES, MgCl2, BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the kinase, substrate, and kinase assay buffer to the wells of the 384-well plate.
-
Add the serially diluted KBP-7018 or vehicle control to the respective wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: Initiate the enzymatic reaction by adding a solution of ATP to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of KBP-7018 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the KBP-7018 concentration to generate a dose-response curve.
-
Determine the IC50 value by fitting the data to a sigmoidal curve using appropriate software.
-
Signaling Pathways
KBP-7018 is expected to modulate the downstream signaling pathways regulated by its primary targets: c-KIT, PDGFR, and RET. These pathways are crucial for cell proliferation, survival, differentiation, and migration.
c-KIT Signaling Pathway
The binding of Stem Cell Factor (SCF) to c-KIT leads to receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. Inhibition of c-KIT by KBP-7018 would block these downstream signals.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) also triggers dimerization and autophosphorylation, leading to the activation of similar downstream pathways as c-KIT, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth and division. KBP-7018's inhibition of PDGFR would attenuate these processes.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, activates downstream signaling, including the RAS/MAPK and PI3K/AKT pathways, which are involved in cell survival and differentiation. Inhibition of RET by KBP-7018 is expected to disrupt these cellular processes.
Conclusion
This compound is a potent inhibitor of the c-KIT, PDGFR, and RET receptor tyrosine kinases. Its mechanism of action involves the blockade of key signaling pathways that drive cellular proliferation, survival, and differentiation. While the currently available data highlights its primary targets, a comprehensive kinome-wide selectivity profile would provide a more complete understanding of its therapeutic potential and potential off-target effects. The methodologies and pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working with this promising therapeutic candidate.
References
What is the chemical structure of KBP-7018 hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: KBP-7018 Hydrochloride
This compound is a novel, selective tyrosine kinase inhibitor.[1][2] It has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data.
Chemical Structure and Properties
The chemical identity of this compound is well-defined, with its structure and properties summarized below.
| Property | Value |
| IUPAC Name | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3] |
| CAS Number | 1613437-67-4[1][2][3][4] |
| Molecular Formula | C₃₁H₃₁ClN₄O₅[2][3] |
| Molecular Weight | 575.06 g/mol [3] |
| SMILES | Cl.COC(=O)c1ccc2C(=C(Nc3ccc4N(CCc4c3)C(=O)CN3CCOCC3)c3ccccc3)C(=O)Nc2c1[2] |
| Solubility | Soluble in DMSO[3] |
| Physical Appearance | Solid (details not specified in available results) |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3] |
Mechanism of Action and Signaling Pathway
KBP-7018 functions as a multi-kinase inhibitor, targeting key tyrosine kinases implicated in fibrotic and angiogenic pathways. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, KBP-7018 disrupts downstream signaling cascades that contribute to the pathogenesis of diseases like idiopathic pulmonary fibrosis.
The simplified signaling pathway below illustrates the points of intervention by KBP-7018.
Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.
Preclinical Data
In Vitro Kinase Inhibitory Activity
KBP-7018 demonstrates potent inhibition of its target kinases, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Target Kinase | IC₅₀ (nM) |
| c-KIT | 10[1] |
| PDGFR | 7.6[1] |
| RET | 25[1] |
Preclinical Pharmacokinetics
The pharmacokinetic properties of KBP-7018 have been evaluated in various preclinical species. A summary of key parameters is provided below.
| Species | Route | Tₘₐₓ (h) | Bioavailability (%) | Vss (L/kg) |
| Mouse | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |
| Rat | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |
| Dog | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |
| Monkey | Oral | 0.25 - 6 | 21 - 68 | 1.51 - 4.65 |
Note: The ranges for Tₘₐₓ, bioavailability, and Vss represent the values across the different species tested.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
While the specific details of the assay for KBP-7018 are not fully available, a general protocol for a luminescence-based kinase assay (such as ADP-Glo™) is outlined below. This type of assay is commonly used to determine the IC₅₀ of kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., with DMSO). Prepare solutions of the target kinase (c-KIT, PDGFR, or RET), the corresponding substrate, and ATP.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and a specific concentration of KBP-7018. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.
-
Signal Generation: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated from the kinase reaction into a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the kinase activity. Plot the kinase activity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
The efficacy of KBP-7018 in a disease model has been assessed using the bleomycin-induced pulmonary fibrosis model in mice. A general protocol for this model is as follows:
Methodology:
-
Animal Model: Use a suitable mouse strain, such as C57BL/6.
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) dissolved in sterile saline.
-
Treatment: Administer this compound or vehicle control orally, once daily, starting from a specified day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histopathology: Stain lung sections with Masson's trichrome to visualize and score collagen deposition.
-
Biochemical Analysis: Measure the hydroxyproline (B1673980) content in the lung tissue as a quantitative marker of collagen.
-
BALF Analysis: Analyze the BALF for total and differential cell counts and for the levels of pro-inflammatory and pro-fibrotic cytokines.
-
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising preclinical data. Its ability to inhibit key kinases involved in fibrosis and angiogenesis suggests its potential as a therapeutic agent for conditions such as idiopathic pulmonary fibrosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KBP-7018 HCl - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]
- 5. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018 Hydrochloride: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor developed for the potential treatment of idiopathic pulmonary fibrosis (IPF). This technical guide details the discovery, mechanism of action, and preclinical development of KBP-7018 hydrochloride. The document consolidates available quantitative data into structured tables, outlines detailed experimental methodologies for key preclinical assays, and provides visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Rationale
KBP-7018 was identified and developed by KBP Biosciences.[1] The rationale for its development stems from the understanding that multiple tyrosine kinase signaling pathways are implicated in the pathogenesis of IPF, a progressive and fatal lung disease.[2] Key pathways involved in the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in IPF, are driven by platelet-derived growth factor receptors (PDGFR) and c-Kit.[3][4] Additionally, the rearranged during transfection (RET) proto-oncogene is another tyrosine kinase implicated in fibrotic processes. Therefore, a multi-targeted inhibitor with potent activity against these kinases was hypothesized to offer a therapeutic benefit in IPF.
KBP-7018 emerged from a discovery program focused on indolinone-based multikinase inhibitors. The lead optimization process aimed to identify a compound with potent and selective inhibitory activity against key fibrotic kinases, coupled with favorable pharmacokinetic properties suitable for oral administration.[3]
Mechanism of Action
KBP-7018 is a selective inhibitor of multiple receptor tyrosine kinases, primarily targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[3][5] By binding to the ATP-binding site of these kinases, KBP-7018 blocks their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, and survival. The inhibition of these pathways in fibroblasts is expected to reduce the excessive collagen deposition and lung scarring characteristic of IPF.
Signaling Pathway
Caption: KBP-7018 inhibits PDGFR, c-KIT, and RET signaling pathways.
Preclinical Pharmacology and Pharmacokinetics
KBP-7018 has undergone extensive preclinical evaluation to characterize its in vitro potency and in vivo pharmacokinetic profile across multiple species.
In Vitro Potency
The inhibitory activity of KBP-7018 against its primary targets was determined using in vitro kinase assays.
| Target Kinase | IC50 (nM) |
| c-KIT | 10[3][4][5] |
| PDGFR | 7.6[3][4][5] |
| RET | 25[3][4][5] |
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][6][7]
| Species | Route | Bioavailability (%) | Tmax (h) | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |
| Mouse | Oral | 21 | 0.25 - 6 | - | - | - |
| Rat | Oral | 68 | 0.25 - 6 | - | - | - |
| Dog | Oral | 33 | 0.25 - 6 | High | 1.51 - 4.65 | - |
| Monkey | Oral | 52 | 0.25 - 6 | <30% of hepatic blood flow | 1.51 - 4.65 | - |
| Human (Predicted) | Oral | - | - | ~20% of hepatic blood flow | 1.6 - 5.3 | 4.8 - 19.3 |
Data compiled from multiple preclinical studies.[1][2][6][7] CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; Tmax: Time to maximum concentration.
The preclinical data indicated that KBP-7018 has moderate oral bioavailability and a relatively low systemic clearance in rodents and monkeys, suggesting its suitability for further development as an oral therapeutic.[1][2][6]
Development History and Clinical Status
The development of KBP-7018 has progressed through the preclinical stage. Based on its promising in vitro potency and in vivo pharmacokinetic profile, it was identified as a clinical candidate for the treatment of IPF.[2][6] However, as of the latest available public information, there are no records of this compound entering human clinical trials. Searches of clinical trial registries did not yield any studies for this compound.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on KBP-7018 are not publicly available. However, the following sections describe generalized methodologies for the key experiments typically performed for a novel tyrosine kinase inhibitor.
In Vitro Tyrosine Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. This compound is dissolved in DMSO to create a stock solution.
-
Compound Dilution: A serial dilution of the KBP-7018 stock solution is prepared in the assay buffer.
-
Kinase Reaction: The kinase, substrate, and diluted KBP-7018 are combined in the wells of a microplate and incubated.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped using a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using a detection method such as an antibody-based assay (e.g., ELISA), fluorescence polarization, or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of KBP-7018 relative to a vehicle control (DMSO). The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study (Generalized Protocol)
This protocol describes a typical approach to evaluate the pharmacokinetic profile of a small molecule inhibitor in an animal model.
Caption: A generalized workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Models: Studies are conducted in appropriate animal species (e.g., mice, rats, dogs, monkeys). Animals are acclimated and fasted overnight before dosing.
-
Dose Administration: this compound is formulated in a suitable vehicle and administered to the animals via the intended clinical route (oral) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of KBP-7018 in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), volume of distribution (Vss), and half-life (T1/2), using non-compartmental analysis.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a preclinical profile that suggests potential therapeutic utility in idiopathic pulmonary fibrosis. Its discovery was based on a rational drug design approach targeting key fibrotic pathways. Extensive preclinical studies have characterized its mechanism of action and demonstrated favorable pharmacokinetic properties for oral administration. While KBP-7018 was identified as a promising clinical candidate, its progression into human clinical trials has not been publicly documented. This technical guide provides a consolidated overview of the available data on KBP-7018, serving as a valuable resource for the scientific community.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by KBP-7018 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 hydrochloride is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against key drivers of fibrotic diseases and certain cancers. Its primary targets include stem cell factor receptor (c-KIT), platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene. By inhibiting these receptor tyrosine kinases (RTKs), KBP-7018 effectively modulates critical downstream signaling pathways implicated in cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the cellular pathways modulated by KBP-7018, detailed experimental protocols for assessing its activity, and a summary of its inhibitory profile.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] The pathogenesis of IPF involves the aberrant activation of multiple signaling pathways that lead to the proliferation of fibroblasts and excessive deposition of extracellular matrix. Key among these are the signaling cascades driven by c-KIT, PDGFR, and RET. KBP-7018 is an indolinone-based multikinase inhibitor designed to target these pathways, offering a promising therapeutic strategy for IPF.[1][2] This document serves as a technical resource for researchers engaged in the study of KBP-7018 and related compounds.
Core Mechanism of Action: Inhibition of c-KIT, PDGFR, and RET Kinases
KBP-7018 exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domains of c-KIT, PDGFR, and RET. This prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades.
Quantitative Inhibitory Profile
The inhibitory potency of KBP-7018 against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| Data sourced from MedChemExpress and Huang Z, et al. ACS Med Chem Lett. 2017.[3] |
Modulation of Downstream Signaling Pathways
The inhibition of c-KIT, PDGFR, and RET by KBP-7018 leads to the suppression of multiple downstream signaling pathways that are crucial for cellular function and are often dysregulated in disease states.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. Upon activation by RTKs, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression. KBP-7018-mediated inhibition of c-KIT, PDGFR, and RET is expected to decrease the phosphorylation and activation of AKT.
Diagram of the PI3K/AKT Signaling Pathway Inhibition by KBP-7018
Caption: KBP-7018 inhibits RTKs, preventing PI3K activation and downstream signaling.
RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is centrally involved in regulating cell proliferation, differentiation, and migration. Activation of RTKs leads to the recruitment of adaptor proteins like Grb2 and SOS, which activate RAS. This triggers a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. Inhibition of c-KIT, PDGFR, and RET by KBP-7018 is anticipated to attenuate ERK phosphorylation.
Diagram of the RAS/RAF/MEK/ERK Pathway Inhibition by KBP-7018
Caption: KBP-7018 blocks RTKs, leading to the suppression of the MAPK cascade.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cellular responses to cytokines and growth factors, playing a role in inflammation, immunity, and cell proliferation. Ligand binding to receptors can lead to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to act as transcription factors. The inhibition of c-KIT by KBP-7018 may impact this pathway.
Diagram of the JAK/STAT Pathway Inhibition by KBP-7018
Caption: KBP-7018's inhibition of c-KIT can disrupt the JAK/STAT signaling cascade.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of KBP-7018's cellular effects. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the concentration of KBP-7018 that inhibits 50% of the enzymatic activity of a target kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of KBP-7018.
Materials:
-
Recombinant human c-KIT, PDGFRβ, or RET kinase
-
Kinase-specific peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of KBP-7018 in kinase assay buffer.
-
Add the diluted KBP-7018 and the target kinase to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no kinase (background).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each KBP-7018 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the KBP-7018 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot Analysis of Downstream Protein Phosphorylation
This protocol is for assessing the effect of KBP-7018 on the phosphorylation status of downstream signaling proteins like AKT and ERK in a cellular context.
Workflow for Western Blot Analysis
Caption: Workflow for analyzing protein phosphorylation via Western blot.
Materials:
-
Appropriate cell line (e.g., lung fibroblasts)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of KBP-7018 for a specified duration. Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After cell attachment, treat with a range of KBP-7018 concentrations.
-
Incubate for a desired period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Procedure:
-
Treat cells with KBP-7018 for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis.
Conclusion
This compound is a potent inhibitor of the c-KIT, PDGFR, and RET receptor tyrosine kinases. Its mechanism of action involves the direct suppression of these kinases, leading to the modulation of key downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT cascades. The experimental protocols provided herein offer a framework for the continued investigation of KBP-7018's cellular and molecular effects. Further research into the quantitative impact of KBP-7018 on these pathways and its functional consequences in various cell types will be crucial for its clinical development and application.
References
KBP-7018 Hydrochloride: A Technical Guide for Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KBP-7018 hydrochloride, a novel tyrosine kinase inhibitor, for its application in idiopathic pulmonary fibrosis (IPF) research. This document outlines its mechanism of action, preclinical efficacy, and pharmacokinetic profile, and provides detailed experimental protocols for its investigation.
Core Concepts: Mechanism of Action and Rationale for IPF
This compound is a selective, multi-kinase inhibitor that targets key signaling pathways implicated in the pathogenesis of idiopathic pulmonary fibrosis.[1][2][3] IPF is a chronic, progressive lung disease characterized by the accumulation of scar tissue, which is driven by aberrant wound healing processes involving fibroblast proliferation and excessive extracellular matrix deposition.[4][5]
KBP-7018 exhibits potent inhibitory activity against three receptor tyrosine kinases: platelet-derived growth factor receptor (PDGFR), c-KIT, and RET.[1][2][3][6] These kinases are crucial mediators of cellular signaling cascades that promote fibrosis.[1][4] By inhibiting these pathways, KBP-7018 aims to attenuate the pro-fibrotic processes that characterize IPF.[1]
The rationale for targeting these specific kinases is based on their established roles in fibrosis:
-
PDGFR: A key driver of fibroblast proliferation, migration, and activation.
-
c-KIT: Involved in mast cell activation and inflammation, which contribute to the fibrotic microenvironment.
-
RET: A lesser-explored but potential contributor to fibrotic signaling.
The following diagram illustrates the proposed mechanism of action of KBP-7018 in the context of IPF signaling pathways.
Quantitative Data
In Vitro Kinase Inhibitory Activity
KBP-7018 demonstrates potent inhibition of its target kinases with high selectivity.
| Target Kinase | IC50 (nM) |
| PDGFR | 7.6 |
| c-KIT | 10 |
| RET | 25 |
| Table 1: In vitro inhibitory activity of KBP-7018 against target kinases. Data sourced from MedChemExpress.[2] |
Preclinical In Vivo Efficacy (Bleomycin-Induced Mouse Model)
In a bleomycin-induced model of pulmonary fibrosis in mice, KBP-7018 showed a dose-dependent improvement in the 28-day survival rate.[1]
| Treatment Group | Dose (mg/kg/day) | 28-Day Survival Rate (%) |
| Model (Bleomycin) | - | 37.5 |
| KBP-7018 | 10 | 50.0 |
| KBP-7018 | 30 | 62.5 |
| KBP-7018 | 100 | 87.5 |
| Table 2: Efficacy of KBP-7018 in a bleomycin-induced pulmonary fibrosis mouse model.[1] |
Preclinical Pharmacokinetic Profile
The pharmacokinetic properties of KBP-7018 have been evaluated in several preclinical species.
| Species | Systemic Clearance (CL) (% of hepatic blood flow) | Steady-State Volume of Distribution (Vss) (L/kg) | Oral Bioavailability (%) |
| Rodents | < 30 | 1.51 - 4.65 | 21 - 68 (moderate) |
| Monkeys | < 30 | 1.51 - 4.65 | 21 - 68 (moderate) |
| Dogs | High | 1.51 - 4.65 | 21 - 68 (moderate) |
| Table 3: Summary of preclinical pharmacokinetic parameters of KBP-7018.[4][7][8] |
Human pharmacokinetic predictions based on allometric scaling suggest low metabolism and an acceptable half-life.[4][7][8]
| Predicted Human Parameter | Value |
| Systemic Clearance (CL) | ~20% of hepatic blood flow |
| Volume of Distribution (Vss) | 1.6 - 5.3 L/kg |
| Half-life (t1/2) | 4.8 - 19.3 hours |
| Table 4: Predicted human pharmacokinetic parameters of KBP-7018.[7][8] |
Experimental Protocols
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes a commonly used method for inducing pulmonary fibrosis in mice to evaluate the efficacy of therapeutic agents like KBP-7018.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) in sterile saline is administered to anesthetized mice. Control animals receive saline only.
-
Treatment: this compound is dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily, starting from the day of bleomycin instillation and continuing for 28 days.
-
Endpoint Analysis:
-
Survival: Monitored daily for 28 days.
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively. The severity of fibrosis is quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is determined by measuring the hydroxyproline concentration in lung homogenates, as a biochemical marker of fibrosis.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
In Vitro Kinase Inhibition Assay
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes (PDGFR, c-KIT, RET) and their respective polypeptide substrates are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and KBP-7018 are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC50 Determination: The concentration of KBP-7018 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound is a promising preclinical candidate for the treatment of idiopathic pulmonary fibrosis. Its potent and selective inhibition of key pro-fibrotic tyrosine kinases, coupled with favorable preclinical pharmacokinetic and efficacy data, warrants further investigation. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of anti-fibrotic drug discovery and development.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Idiopathic pulmonary fibrosis therapy development: a clinical pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of KBP-7018 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor under investigation for its therapeutic potential in idiopathic pulmonary fibrosis (IPF). This document provides a comprehensive technical guide to the in vitro characterization of KBP-7018, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Data Presentation: Inhibitory Activity
KBP-7018 has demonstrated potent inhibitory effects on several key tyrosine kinases implicated in the pathogenesis of fibrotic diseases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific enzyme by 50%, are summarized in the table below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Experimental Protocols
The following section outlines the detailed methodologies for key in vitro experiments used to characterize the inhibitory activity of KBP-7018.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor, such as KBP-7018, against its target enzymes. A widely used format for this assay is a luminescence-based kinase assay, for example, the ADP-Glo™ Kinase Assay.
Objective: To quantify the concentration-dependent inhibition of target kinase activity by KBP-7018 and determine its IC50 value.
Materials:
-
Recombinant human kinase (e.g., c-KIT, PDGFR, RET)
-
Substrate specific to the kinase
-
Adenosine triphosphate (ATP)
-
This compound, serially diluted
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 1 µL of the serially diluted KBP-7018 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the target kinase enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of KBP-7018 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the KBP-7018 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of KBP-7018 Inhibition
Caption: Mechanism of KBP-7018 action on key fibrotic signaling pathways.
Experimental Workflow for IC50 Determination
KBP-7018 Hydrochloride: A Technical Guide to c-KIT, PDGFR, and RET Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KBP-7018 hydrochloride, a potent multi-kinase inhibitor targeting c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) tyrosine kinases. This document details the inhibitory activity, experimental methodologies, and relevant signaling pathways, presenting a comprehensive resource for researchers in oncology, fibrosis, and related fields.
Core Inhibitory Activity of KBP-7018
This compound is an indolinone-based, selective tyrosine kinase inhibitor. It has demonstrated potent inhibitory effects on key kinases implicated in angiogenesis and fibrosis.[1] The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFRβ | 7.6 |
| RET | 25 |
| Table 1: In vitro inhibitory activity of KBP-7018 against target kinases.[2][3] |
Signaling Pathways and Mechanism of Inhibition
KBP-7018 exerts its therapeutic potential by inhibiting the phosphorylation cascade initiated by the c-KIT, PDGFR, and RET receptor tyrosine kinases. Dysregulation of these pathways is a known driver in various pathologies, including cancer and fibrotic diseases.
c-KIT Signaling Pathway
The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, are crucial for cell proliferation, survival, and differentiation.[4] KBP-7018 inhibits the initial autophosphorylation of c-KIT, thereby blocking these downstream effects.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) binding to its receptor (PDGFR) triggers dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT cascades.[5] These pathways are integral to cell growth, proliferation, and migration. KBP-7018's inhibition of PDGFR blocks these signal transduction events.
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligand (e.g., GDNF), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation. KBP-7018's inhibitory action on RET effectively curtails these processes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of KBP-7018.
In Vitro Kinase Inhibition Assay
The inhibitory activity of KBP-7018 against c-KIT, PDGFRβ, and RET was determined using a luminescent kinase assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Recombinant human c-KIT, PDGFRβ, and RET kinases
-
Appropriate kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of KBP-7018 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific peptide substrate in kinase buffer.
-
Inhibitor Addition: Add the diluted KBP-7018 or DMSO (vehicle control) to the wells. Incubate at room temperature for 10 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of KBP-7018 relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
KBP-7018 Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor with potential therapeutic applications in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3] It exerts its pharmacological effects by potently targeting key signaling pathways involved in cellular proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo characteristics, and detailed experimental methodologies.
Mechanism of Action
KBP-7018 is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the receptor tyrosine kinases c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET).[1][3] By inhibiting these kinases, KBP-7018 modulates downstream signaling cascades that are crucial for various cellular processes. Dysregulation of these pathways is implicated in the pathogenesis of several diseases, including cancer and fibrotic disorders.
Targeted Signaling Pathways
The inhibition of c-KIT, PDGFR, and RET by KBP-7018 disrupts multiple downstream signaling pathways that are central to cell growth and proliferation. These include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: This cascade is a key player in cell growth, survival, and metabolism.
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.
-
PLCγ Pathway: This pathway influences intracellular calcium levels and activates protein kinase C (PKC).
Below is a diagram illustrating the signaling pathways targeted by KBP-7018.
Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling.
Data Presentation
In Vitro Potency
The inhibitory activity of KBP-7018 against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| c-KIT | 10[1][3] |
| PDGFRα | 26[1] |
| PDGFRβ | 34[1] |
| RET | 7.6[1][3] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of KBP-7018 has been evaluated in various preclinical species. The key parameters are presented in the following tables.
Intravenous Administration (1 mg/kg)
| Species | CL (mL/min/kg) | Vss (L/kg) | T1/2 (h) |
| Mouse | 13.9 | 1.51 | 1.7 |
| Rat | 12.3 | 2.15 | 2.5 |
| Dog | 41.2 | 4.65 | 1.9 |
| Monkey | 10.2 | 1.98 | 3.2 |
Oral Administration (5 mg/kg)
| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Mouse | 287 | 0.5 | 923 | 68 |
| Rat | 154 | 6.0 | 1058 | 21 |
| Dog | 101 | 2.0 | 487 | 31 |
| Monkey | 321 | 2.0 | 1856 | 63 |
CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; F: Bioavailability.[2][3][4]
In Vivo Efficacy
In a mouse model of bleomycin-induced lung fibrosis, KBP-7018 was shown to prevent the development of fibrosis when administered before or during the fibrotic phase of the disease.[1] The study also noted that the efficacy of KBP-7018 was improved over nintedanib, a drug approved for the treatment of IPF.[1] However, the specific quantitative data from these in vivo efficacy studies have been cited as "unpublished data" and are not publicly available.[1]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of KBP-7018 against its target kinases.
Caption: Workflow for a typical in vitro kinase assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human c-KIT, PDGFR, and RET kinases are diluted in kinase assay buffer to the desired concentration.
-
A specific peptide substrate for each kinase is prepared in assay buffer.
-
ATP is prepared at a concentration near the Km for each respective kinase.
-
This compound is serially diluted in DMSO and then further diluted in assay buffer.
-
-
Reaction Setup:
-
In a multi-well plate, the kinase, substrate, and KBP-7018 (or vehicle control) are combined.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped, and a detection reagent is added to measure kinase activity. This is often a luminescence-based assay that quantifies the amount of ADP produced.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percent inhibition for each concentration of KBP-7018 is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement:
-
KBP-7018 is added to the apical (A) or basolateral (B) side of the monolayer.
-
The plate is incubated at 37°C.
-
At specified time points, samples are taken from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).
-
-
Quantification and Analysis:
-
The concentration of KBP-7018 in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.
-
In Vivo Pharmacokinetic Studies
Methodology:
-
Animal Models:
-
Male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys are used.[1]
-
-
Drug Administration:
-
Sample Collection:
-
Bioanalysis:
-
Plasma concentrations of KBP-7018 are determined using a validated UFLC-MS/MS method.[1]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Bleomycin-Induced Lung Fibrosis Model
This is a widely used animal model to evaluate the efficacy of potential anti-fibrotic agents.
Caption: Workflow for the bleomycin-induced lung fibrosis model.
Methodology:
-
Induction of Fibrosis:
-
Mice (e.g., C57BL/6) receive a single intratracheal instillation of bleomycin sulfate (B86663) to induce lung injury and subsequent fibrosis.
-
-
Treatment:
-
KBP-7018 or vehicle is administered to the mice, typically via oral gavage, starting at a specified time point relative to the bleomycin challenge (e.g., prophylactically or therapeutically).
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 14 or 21 days), the animals are euthanized, and their lungs are harvested.
-
The extent of fibrosis is assessed by:
-
Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and scored for the severity of fibrosis using a semi-quantitative method like the Ashcroft score.
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, a major component of collagen.
-
-
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its ability to inhibit c-KIT, PDGFR, and RET suggests a mechanism of action that targets key drivers of fibrogenesis. The available pharmacokinetic data indicate that it has acceptable drug-like properties. While the specific quantitative in vivo efficacy data remains to be published, the initial reports suggest a strong therapeutic potential. Further clinical investigation is warranted to fully elucidate the therapeutic utility of KBP-7018 in patients with IPF and other fibrotic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018 Hydrochloride: A Technical Whitepaper
CAS Number: 1613437-67-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
KBP-7018 hydrochloride is a novel, orally bioavailable small molecule that functions as a selective tyrosine kinase inhibitor. It has demonstrated potent preclinical activity against key molecular targets implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease. This technical guide provides a comprehensive overview of the core preclinical data for KBP-7018, including its mechanism of action, in vitro potency, pharmacokinetic profile, and the methodologies of key experimental procedures. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for IPF.
Introduction
Idiopathic pulmonary fibrosis is characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function and ultimately, death. The underlying mechanisms of IPF are complex and involve aberrant signaling pathways that promote fibroblast proliferation and excessive deposition of extracellular matrix. Several receptor tyrosine kinases (RTKs) have been identified as key drivers of this fibrotic process.
KBP-7018 has emerged as a promising therapeutic candidate for IPF. It is a multi-targeted tyrosine kinase inhibitor with potent activity against c-Kit, platelet-derived growth factor receptor (PDGFR), and RET, all of which are implicated in fibrotic signaling cascades.[1][2] This document summarizes the key preclinical findings for this compound.
Chemical Properties
| Property | Value |
| Chemical Name | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3] |
| CAS Number | 1613437-67-4[1][3][4][5][6] |
| Molecular Formula | C₃₁H₃₁ClN₄O₅[4][5][6] |
| Molecular Weight | 575.06 g/mol [4][5] |
Mechanism of Action
KBP-7018 is a selective inhibitor of multiple receptor tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of these kinases, thereby blocking downstream signaling pathways that contribute to fibrogenesis.
In Vitro Potency
The inhibitory activity of KBP-7018 against its primary targets has been quantified through half-maximal inhibitory concentration (IC₅₀) values.
| Target | IC₅₀ (nM) |
| c-Kit | 10[1][2] |
| PDGFR | 7.6[1] |
| RET | 25[1] |
| PDGFRα | 26[2] |
| PDGFRβ | 34[2] |
Note: Some sources report a single IC₅₀ for PDGFR, while others differentiate between the alpha and beta isoforms.
Signaling Pathway
The inhibition of c-Kit, PDGFR, and RET by KBP-7018 disrupts key signaling cascades involved in cell proliferation, migration, and survival, which are central to the progression of idiopathic pulmonary fibrosis.
Preclinical Pharmacokinetics
The pharmacokinetic properties of KBP-7018 have been evaluated in several preclinical species.[7]
| Parameter | Mouse | Rat | Dog | Monkey |
| Systemic Clearance (CL) | Moderate | Low (<30% of hepatic blood flow) | High | Low (<30% of hepatic blood flow) |
| Volume of Distribution (Vss) (L/kg) | 4.65 | 1.51 | 2.65 | 2.01 |
| Time to Max. Concentration (Tmax) (h) | 0.25 - 2 | 2 - 6 | 1 - 4 | 2 - 4 |
| Oral Bioavailability (%) | 21 - 45 | 40 - 68 | 25 - 35 | 30 - 50 |
Data compiled from a preclinical pharmacokinetic study.[7]
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of KBP-7018.
In Vitro Permeability: Caco-2 Assay
This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: KBP-7018 is added to either the apical (top) or basolateral (bottom) chamber of the Transwell™ insert.
-
Sampling: At various time points, samples are collected from the opposite chamber (the receiver compartment).
-
Analysis: The concentration of KBP-7018 in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer. The efflux ratio (Papp B-A / Papp A-B) is also calculated to assess whether the compound is a substrate for efflux transporters.
In Vitro Metabolism: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation: A reaction mixture containing liver microsomes (from human or other species), a NADPH-regenerating system (as a source of cofactors), and buffer is prepared.
-
Incubation: KBP-7018 is added to the reaction mixture and incubated at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of KBP-7018.
-
Data Analysis: The rate of disappearance of KBP-7018 is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Efficacy: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.
Methodology:
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal dose of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: KBP-7018 is administered orally to the mice, typically starting at a specified time point after bleomycin instillation. A vehicle control group and a positive control group (e.g., nintedanib (B1663095) or pirfenidone) are usually included.
-
Monitoring: The animals are monitored for signs of distress and body weight changes throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., 14 or 21 days post-bleomycin), the mice are euthanized, and the lungs are harvested for analysis.
-
Assessment of Fibrosis:
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., the Ashcroft score).
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen I, α-smooth muscle actin) in the lung tissue is measured by quantitative PCR.
-
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials for KBP-7018. The preclinical data suggests that KBP-7018 has a favorable profile for further development, and it was anticipated to enter Phase I clinical trials.[7] Researchers are encouraged to monitor clinical trial registries for any updates on the clinical development of this compound.
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its mechanism of action, targeting key fibrotic signaling pathways, combined with its favorable pharmacokinetic properties in preclinical models, supports its continued investigation as a potential therapeutic agent for this devastating disease. The experimental protocols described in this guide provide a framework for further research and evaluation of KBP-7018 and other potential anti-fibrotic compounds.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
KBP-7018 Hydrochloride: A Technical Whitepaper for Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Preclinical Pharmacokinetics of a Novel Tyrosine Kinase Inhibitor
This technical document provides a comprehensive overview of KBP-7018 hydrochloride, a potent tyrosine kinase inhibitor with significant therapeutic potential. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's core molecular attributes, its targeted signaling pathways, and a summary of key preclinical experimental data and protocols.
Core Molecular and Physicochemical Data
This compound is a selective inhibitor targeting key fibrotic kinases. Its fundamental properties are summarized below.
| Property | Value | Citation |
| Chemical Formula | C₃₁H₃₁ClN₄O₅ | [1][2] |
| Molecular Weight | 575.06 g/mol | [1][3] |
| CAS Number | 1613437-67-4 | [1][2] |
| IUPAC Name | Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate Hydrochloride | [1] |
Mechanism of Action and Signaling Pathway
KBP-7018 functions as a multi-kinase inhibitor, demonstrating potent inhibitory effects against receptor tyrosine kinases (RTKs) implicated in fibrotic diseases. Its primary targets include c-KIT, platelet-derived growth factor receptor (PDGFR), and the RET receptor. By blocking the ATP-binding sites of these intracellular kinase domains, KBP-7018 prevents their autophosphorylation and the subsequent activation of downstream signaling cascades that drive cellular proliferation and fibrosis.
Preclinical Pharmacokinetic and In Vitro Data
A summary of the key preclinical pharmacokinetic and in vitro parameters for KBP-7018 is presented below. These data highlight the compound's activity and disposition across various preclinical models.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Citation |
| c-KIT | 10 | [3][4] |
| PDGFR | 7.6 | [3][4] |
| RET | 25 | [3][4] |
| PDGFRα | 26 | [3] |
| PDGFRβ | 34 | [3] |
In Vivo Pharmacokinetic Parameters
| Species | Systemic Clearance (CL) | Volume of Distribution (Vss) | Tmax (hours) | Bioavailability | Citation |
| Rodents & Monkeys | <30% of hepatic blood flow | 1.51 - 4.65 L/kg | 0.25 - 6 | 21% - 68% | [1] |
| Dogs | High | 1.51 - 4.65 L/kg | 0.25 - 6 | 21% - 68% | [1] |
In Vitro Permeability and Protein Binding
| Assay | Result | Citation |
| Caco-2 Permeability (Papp, A to B) | 0.43 x 10⁻⁶ cm/s (at 2 µM) | [2] |
| Plasma Protein Binding | ~99% (human and animal plasma) | [2] |
Key Experimental Protocols
Detailed methodologies for the characterization of KBP-7018 are crucial for the replication and extension of these findings.
Protocol 1: Caco-2 Cell Permeability Assay
This assay is designed to predict intestinal absorption of a compound by measuring its transport across a monolayer of human colon carcinoma (Caco-2) cells.
Methodology:
-
Cell Culture: Human colon carcinoma (Caco-2) cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation into a confluent monolayer.[2]
-
Experiment Setup: The permeability of KBP-7018 is assessed in both the apical-to-basolateral (A to B) and basolateral-to-apical (B to A) directions. The compound is added to the donor chamber at concentrations of 2 µM and 20 µM.[2]
-
Sampling: Aliquots are collected from the receiver chamber at specified time points.
-
Analysis: The concentration of KBP-7018 in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound in the receiver chamber.[2]
Protocol 2: Plasma Protein Binding by Equilibrium Dialysis
This method determines the extent to which a drug binds to plasma proteins, which can significantly influence its pharmacokinetic properties.
Methodology:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.
-
Drug Incubation: KBP-7018 is added to the plasma chamber at concentrations of 2 µM and 20 µM.[2]
-
Equilibration: The apparatus is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The total drug concentration in the plasma chamber (Ct) and the free drug concentration in the buffer chamber (Cu) are measured by LC-MS/MS.[2]
-
Calculation: The percentage of plasma protein binding (PPB) is calculated using the formula: PPB % = [(Ct - Cu) / Ct] x 100.[2]
Protocol 3: Microsomal Stability Assay
This in vitro assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.
Methodology:
-
Reaction Mixture: An incubation mixture is prepared containing liver microsomes (e.g., from human, mouse, rat, dog, monkey), NADPH as a cofactor, and a phosphate (B84403) buffer (pH 7.4).[3]
-
Initiation: The reaction is initiated by adding KBP-7018 (e.g., at 10 µM) to the pre-warmed mixture.[3]
-
Sampling and Quenching: Aliquots are taken at various time points and the metabolic reaction is quenched, typically by adding a cold organic solvent like methanol (B129727) containing an internal standard.[3]
-
Analysis: The remaining concentration of KBP-7018 at each time point is determined by LC-MS/MS.[3]
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life and intrinsic clearance.[5]
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
KBP-7018 Hydrochloride: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of KBP-7018 hydrochloride, a novel multi-tyrosine kinase inhibitor under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). This document synthesizes available preclinical data on its mechanism of action, pharmacokinetics, and the signaling pathways it targets.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Mechanism of Action | Multi-tyrosine kinase inhibitor | [2] |
| Primary Targets | c-KIT, PDGFR, RET | [2] |
| Therapeutic Indication | Idiopathic Pulmonary Fibrosis (IPF) | [3] |
| Molecular Formula | C₃₁H₃₁ClN₄O₅ | [1] |
| CAS Number | 1613437-67-4 | [1] |
Mechanism of Action and Target Inhibition
This compound is a potent inhibitor of several receptor tyrosine kinases implicated in the pathogenesis of fibrotic diseases.[2] Its primary targets include c-KIT (Stem Cell Factor Receptor), Platelet-Derived Growth Factor Receptor (PDGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2]
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Reference |
| c-KIT | 10 | [2] |
| PDGFRβ | 7.6 | [4] |
| RET | 25 | [2] |
| PDGFRα | 26 | [5] |
The inhibition of these kinases by KBP-7018 is believed to interfere with the signaling cascades that drive fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cellular events in the progression of IPF.
Signaling Pathways in Idiopathic Pulmonary Fibrosis
The pathogenesis of IPF is complex, involving aberrant signaling pathways that promote chronic inflammation and excessive extracellular matrix deposition. KBP-7018 targets key nodes in these pathways.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are central to the activation of fibroblasts.[6] In IPF, elevated levels of PDGF stimulate the proliferation and migration of fibroblasts.[5] The binding of PDGF to PDGFR initiates a signaling cascade involving downstream effectors like the Ras-MAPK and PI3K pathways, ultimately promoting fibrotic processes.[5] The specific inhibition of PDGFRβ has been shown to be particularly effective in ameliorating bleomycin-induced pulmonary fibrosis in mice.
c-KIT Signaling Pathway
The Stem Cell Factor (SCF)/c-KIT signaling axis is also implicated in pulmonary fibrosis.[7] Increased levels of SCF in the lungs of IPF patients can lead to the recruitment of c-KIT-positive progenitor cells from the bone marrow.[7] These cells can then promote the differentiation of myofibroblasts, contributing to the fibrotic process.[7]
Preclinical Pharmacokinetics
The preclinical pharmacokinetic properties of KBP-7018 have been evaluated in several species.[3]
In Vitro Pharmacokinetic Profile
| Parameter | Mouse | Rat | Dog | Monkey | Human | Reference |
| Plasma Stability | Stable | Unstable | Stable | Stable | Stable | [5] |
| Microsomal Intrinsic Clearance (mL/min/mg) | 0.04 | 0.12 | 0.04 | 0.44 | 0.04 | [7] |
| Plasma Protein Binding (%) | >99 | >99 | >99 | >99 | >99 | [5] |
In Vivo Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog | Monkey | Reference |
| Systemic Clearance (CL) (L/h/kg) | 2.15 | 0.77 | 1.87 | 0.49 | [7] |
| Volume of Distribution (Vss) (L/kg) | 1.51 | 1.83 | 4.65 | 3.57 | [7] |
| Oral Bioavailability (%) | 68 | 49 | 21 | 43 | [3] |
| Time to Max. Concentration (Tmax) (h) | 0.25 - 2 | 2 - 6 | 2 - 4 | 2 - 4 | [3] |
Experimental Protocols
Detailed experimental protocols for KBP-7018 are proprietary. However, based on published literature, the following are generalized methodologies for key preclinical assessments.
In Vitro Kinase Inhibition Assay
A generalized workflow for determining the in vitro kinase inhibitory activity of KBP-7018.
Methodology:
-
Reagent Preparation: Recombinant human kinases (c-KIT, PDGFR, RET), appropriate substrates, and ATP are prepared in a suitable assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and KBP-7018 are incubated together. The reaction is initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, a detection reagent is added to measure the remaining ATP (indicating kinase inhibition) or the phosphorylated substrate. The signal is read on a plate reader.
-
Data Analysis: The data is plotted as the percentage of kinase inhibition versus the log concentration of KBP-7018. The IC₅₀ value is determined using a non-linear regression model.
Caco-2 Permeability Assay
A generalized workflow for assessing the intestinal permeability of KBP-7018.
Methodology:
-
Cell Culture: Caco-2 cells are cultured and seeded onto Transwell inserts. The cells are allowed to differentiate for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment: KBP-7018 is added to either the apical (A to B transport) or basolateral (B to A transport) side of the monolayer. Samples are collected from the receiver compartment at various time points.
-
Quantification: The concentration of KBP-7018 in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the Caco-2 monolayer.
Clinical Development Status
As of the latest available information, this compound has undergone preclinical evaluation, and the data suggests its potential for further development in Phase I clinical trials.[3] There is currently no publicly available information on the design, status, or results of any clinical trials.
Safety and Toxicology
A comprehensive safety and toxicology profile for this compound is not yet publicly available. Preclinical pharmacokinetic studies have been conducted in various animal species, which is a standard part of the early drug development process to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to inform dose selection for future toxicology and clinical studies.
Resistance Mutations
There is currently no publicly available information regarding studies on potential resistance mutations to KBP-7018.
Conclusion
This compound is a promising multi-tyrosine kinase inhibitor with a mechanism of action that targets key signaling pathways implicated in the pathogenesis of idiopathic pulmonary fibrosis. Preclinical data demonstrate its potent in vitro activity and acceptable pharmacokinetic properties in several animal species. Further investigation, including comprehensive toxicology studies and clinical trials, is necessary to determine its safety and efficacy in humans.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. atsjournals.org [atsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Essential role of stem cell factor–c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 6. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 7. Essential role of stem cell factor-c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
KBP-7018 Hydrochloride: Application Notes & Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 hydrochloride is a novel and potent small molecule inhibitor of multiple tyrosine kinases, including platelet-derived growth factor receptors (PDGFRα and PDGFRβ), c-kit, and RET.[1][2] These signaling pathways are critically implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease.[1][2] Preclinical research in various animal models has been instrumental in characterizing the pharmacokinetic profile and therapeutic potential of KBP-7018. This document provides a comprehensive overview of the available in vivo data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to guide further research and development.
Data Presentation: Pharmacokinetics of KBP-7018 in Preclinical Animal Models
The pharmacokinetic properties of KBP-7018 have been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.
Table 1: Intravenous Pharmacokinetic Parameters of KBP-7018 [1][3][4]
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | 2.5 | 2.5 | 2.5 | 2.5 |
| CL (L/h/kg) | 1.30 | 0.81 | 2.05 | 0.49 |
| Vss (L/kg) | 2.37 | 1.51 | 4.65 | 1.83 |
| t½ (h) | 1.5 | 1.6 | 1.9 | 3.1 |
| AUC₀-inf (ng·h/mL) | 1923 | 3086 | 1220 | 5102 |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Oral Pharmacokinetic Parameters of KBP-7018 [1][3][4]
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Dose (mg/kg) | 5 | 5 | 5 | 5 |
| Cmax (ng/mL) | 389 | 1021 | 143 | 647 |
| Tmax (h) | 0.5 | 2.0 | 6.0 | 4.0 |
| AUC₀-last (ng·h/mL) | 1614 | 5183 | 1025 | 6939 |
| Bioavailability (%) | 42 | 67 | 21 | 68 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Pharmacokinetic Studies in Rodent and Non-Rodent Species
This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice, rats, dogs, and monkeys.[1][3][4]
Animals:
-
Male CD-1 mice (20-25 g)
-
Male Sprague-Dawley rats (250-300 g)
-
Male Beagle dogs (7-10 kg)
-
Male Cynomolgus monkeys (4-6 kg)
Housing and Husbandry:
-
Animals should be housed in accredited facilities with controlled temperature, humidity, and light-dark cycles.
-
Standard chow and water should be provided ad libitum.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration:
-
For intravenous administration, this compound is dissolved in a suitable vehicle, such as a solution of 5% dextrose.
-
For oral administration, this compound is suspended in a vehicle like 0.5% carboxymethylcellulose.
-
IV doses are typically administered via the tail vein in rodents and a cephalic or saphenous vein in larger animals.
-
Oral doses are administered by gavage.
Blood Sampling:
-
Mice: Sparse sampling design (n=3 per time point). Blood samples are collected via retro-orbital plexus or cardiac puncture at specified time points post-dosing.
-
Rats, Dogs, and Monkeys: Serial blood sampling from a cannulated vein (e.g., jugular, femoral) or direct venipuncture.
-
A typical sampling schedule for both IV and PO routes includes pre-dose and multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[4]
-
Blood samples are collected into heparinized tubes and centrifuged to obtain plasma. Plasma samples are stored at -80°C until analysis.
Bioanalysis:
-
Plasma concentrations of KBP-7018 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.
Pharmacokinetic Study Workflow.
Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
While specific efficacy data for KBP-7018 remains largely unpublished, a common and relevant animal model for idiopathic pulmonary fibrosis is the bleomycin-induced lung fibrosis model in mice.[1][2] The following is a generalized protocol that can be adapted for evaluating the efficacy of KBP-7018.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Induction of Pulmonary Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
Drug Administration:
-
This compound can be administered prophylactically (starting at the time of bleomycin instillation) or therapeutically (starting several days after bleomycin administration, once fibrosis is established).
-
Administration is typically performed daily by oral gavage.
-
A vehicle control group and a positive control group (e.g., nintedanib (B1663095) or pirfenidone) should be included.
Efficacy Endpoints (typically assessed at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. Fibrosis can be quantified using the Ashcroft scoring system.
-
Hydroxyproline (B1673980) Assay: The total lung collagen content is quantified by measuring the hydroxyproline content in lung homogenates.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to assess inflammatory cell infiltration (total and differential cell counts) and cytokine levels (e.g., TGF-β1).
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of profibrotic genes (e.g., Col1a1, Acta2, Timp1) by quantitative PCR.
Bleomycin-Induced Fibrosis Model Workflow.
Signaling Pathways
KBP-7018 exerts its therapeutic effects by inhibiting key tyrosine kinase receptors involved in fibrogenesis. The diagram below illustrates the signaling pathways targeted by KBP-7018 in the context of idiopathic pulmonary fibrosis. Growth factors such as PDGF and other ligands bind to their respective receptors (PDGFR, c-kit, RET) on fibroblasts, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote fibroblast proliferation, migration, and differentiation into myofibroblasts. Myofibroblasts are the primary source of excessive extracellular matrix (ECM) deposition, a hallmark of fibrosis. KBP-7018 acts as an inhibitor at the receptor level, blocking these downstream profibrotic events.
KBP-7018 Mechanism of Action.
Safety and Toxicology
As of the latest available public information, detailed preclinical safety and toxicology data for this compound have not been published. In standard drug development, a comprehensive safety assessment in animal models is crucial before advancing to human clinical trials. This typically includes:
-
Single-Dose and Repeat-Dose Toxicity Studies: Conducted in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).
-
Safety Pharmacology Studies: To evaluate the effects of the drug candidate on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential for the compound to induce mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in animals to evaluate the tumorigenic potential of the drug, typically required for drugs intended for chronic use.
Researchers should consult the relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements for preclinical safety evaluation.
Conclusion
This compound has demonstrated a promising preclinical pharmacokinetic profile across multiple species, with moderate to good oral bioavailability.[1][3][4] Its mechanism of action, targeting key drivers of fibrogenesis, supports its development as a potential therapeutic for idiopathic pulmonary fibrosis. The provided protocols offer a framework for conducting further in vivo studies to elucidate its efficacy and safety. The lack of publicly available, detailed efficacy and safety data highlights the need for continued research to fully characterize the therapeutic potential of KBP-7018.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: KBP-7018 Hydrochloride for Mouse Models of Lung Fibrosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KBP-7018 hydrochloride in preclinical mouse models of lung fibrosis. This document includes summaries of pharmacokinetic data, detailed experimental protocols, and diagrams of signaling pathways and experimental workflows.
Introduction
KBP-7018 is a novel, selective tyrosine kinase inhibitor with potential therapeutic applications in idiopathic pulmonary fibrosis (IPF).[1][2][3][4] It primarily targets platelet-derived growth factor receptors (PDGFR) α and β, c-kit, and RET, which are implicated in the pathogenesis of fibrosis.[2][5] By inhibiting these signaling pathways, KBP-7018 has been shown to prevent the development of bleomycin-induced lung fibrosis in mouse models.[2][4] The hydrochloride salt of KBP-7018 was utilized in these preclinical in vitro and in vivo investigations.[2]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of KBP-7018 in male CD-1 mice.
Table 1: Intravenous Pharmacokinetic Parameters of KBP-7018 in Mice
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Clearance (CL) | 1.5 | L/h/kg |
| Volume of Distribution (Vss) | 1.51 | L/kg |
| Half-life (t1/2) | 0.8 | hours |
Data sourced from a study in male CD-1 mice.[2]
Table 2: Oral Pharmacokinetic Parameters of KBP-7018 in Mice
| Parameter | Value | Units |
| Dose | 50 | mg/kg |
| Maximum Concentration (Cmax) | Moderate (Specific value not published) | - |
| Time to Maximum Concentration (Tmax) | 0.25 - 6 | hours |
| Bioavailability | Moderate (21% - 68%) | % |
Data reflects general findings across preclinical species, including mice.[1][2][3][4]
Experimental Protocols
While the specific details of the efficacy studies for KBP-7018 in bleomycin-induced lung fibrosis are unpublished, the following is a generalized protocol based on standard methodologies for this widely used mouse model.
Protocol 1: Bleomycin-Induced Lung Fibrosis Mouse Model
Objective: To induce lung fibrosis in mice to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) hydrochloride
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal or oropharyngeal administration device
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane. Ensure a surgical plane of anesthesia is reached before proceeding.
-
Bleomycin Administration (Day 0):
-
Intratracheal (IT) Instillation:
-
Position the anesthetized mouse on an intubation platform.
-
Visualize the trachea and carefully insert a catheter.
-
Administer a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline.
-
Administer sterile saline to the control group.
-
-
Oropharyngeal (OA) Aspiration:
-
Gently pull the tongue of the anesthetized mouse to the side.
-
Pipette the bleomycin solution (in 50 µL of sterile saline) into the back of the oropharynx.
-
Hold the mouse in an upright position until the solution is aspirated.
-
-
-
Post-Procedure Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Fibrosis Development: Lung fibrosis typically develops over 14 to 28 days.
Protocol 2: Administration of this compound
Objective: To treat mice with this compound to assess its anti-fibrotic effects.
Materials:
-
This compound
-
Vehicle solution (e.g., 1% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 5 mg/mL).
-
Treatment Initiation:
-
Prophylactic Dosing: Begin administration of this compound or vehicle one day before or on the same day as bleomycin instillation.
-
Therapeutic Dosing: Begin administration at a set time point after bleomycin instillation when fibrosis is established (e.g., day 7 or day 14).
-
-
Administration: Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage once or twice daily.
-
Duration of Treatment: Continue treatment for a predefined period, typically 14 to 21 days.
-
Endpoint Analysis (e.g., Day 21 or 28):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) content assay, and gene expression analysis (e.g., for Col1a1, α-SMA).
-
Visualizations
Signaling Pathway of KBP-7018 in Lung Fibrosis
Caption: KBP-7018 inhibits key tyrosine kinases involved in fibrosis.
Experimental Workflow for Evaluating KBP-7018
Caption: Workflow for preclinical testing of KBP-7018.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for KBP-7018 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 hydrochloride is a potent, selective inhibitor of multiple receptor tyrosine kinases (RTKs), demonstrating significant potential in preclinical research, particularly in the context of idiopathic pulmonary fibrosis (IPF).[1][2][3] As a multikinase inhibitor, it primarily targets c-KIT, platelet-derived growth factor receptor (PDGFR), and RET (rearranged during transfection).[1][4][5][6] Understanding the precise methodology for preparing and utilizing this compound in a laboratory setting is crucial for obtaining reliable and reproducible results in cell-based assays. These application notes provide a comprehensive guide for researchers, offering detailed protocols for the preparation and application of this compound in cell culture experiments, alongside key quantitative data and a visualization of its targeted signaling pathway.
Physicochemical Properties and Storage
A clear understanding of the compound's properties is the first step in successful experimental design.
| Property | Value |
| Molecular Formula | C₃₁H₃₁ClN₄O₅[5] |
| Molecular Weight | 575.06 g/mol [5] |
| CAS Number | 1613437-67-4[5] |
| Storage Temperature | -20°C[5] |
| Shipping Conditions | Blue Ice[5] |
Storage and Handling: this compound should be stored at -20°C upon receipt. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture. Before use, allow the vial to warm to room temperature to prevent condensation.
Mechanism of Action and In Vitro Activity
This compound exerts its biological effects by inhibiting the autophosphorylation of key receptor tyrosine kinases involved in cellular proliferation, differentiation, and migration. This inhibition blocks downstream signaling cascades crucial for the pathogenesis of fibrotic diseases and certain cancers.
The inhibitory activity of this compound has been quantified against its primary targets:
| Target | IC₅₀ (nM) |
| c-KIT | 10[1][4] |
| PDGFR | 7.6[1][4] |
| RET | 25[1][4] |
These values indicate the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective kinases, highlighting its high potency.
Signaling Pathway
The diagram below illustrates the signaling pathways inhibited by this compound. By blocking the phosphorylation of c-KIT, PDGFR, and RET, the compound effectively halts the activation of downstream effectors such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in cell culture. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental system.
Stock Solution Preparation
It is critical to prepare a concentrated stock solution of this compound that can be serially diluted to the desired working concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 575.06 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock, dissolve 5.75 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Culture Treatment Protocol
This protocol outlines the general steps for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells once with sterile PBS.
-
Add the medium containing the desired concentrations of this compound to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as viability assays (e.g., MTT, CellTiter-Glo), western blotting to assess protein expression and phosphorylation, or quantitative PCR for gene expression analysis.
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for a cell-based assay using this compound.
Caption: General experimental workflow for KBP-7018 cell culture assays.
Conclusion
These application notes provide essential information and a standardized protocol for the use of this compound in cell culture experiments. Adherence to these guidelines will facilitate the generation of accurate and reproducible data, contributing to a better understanding of the therapeutic potential of this novel tyrosine kinase inhibitor. Researchers are encouraged to adapt and optimize these protocols to suit their specific cell lines and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KBP-7018 HCl - Immunomart [immunomart.com]
- 6. This compound|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]
Application Notes and Protocols for KBP-7018 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of KBP-7018 hydrochloride when dissolved in dimethyl sulfoxide (B87167) (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
This compound is a selective tyrosine kinase inhibitor targeting c-KIT, PDGFR, and RET, with IC50 values of 10 nM, 7.6 nM, and 25 nM, respectively[1][2][3]. It is under investigation for its potential therapeutic applications in conditions such as idiopathic pulmonary fibrosis[1][2]. Accurate characterization of its behavior in a common laboratory solvent like DMSO is fundamental for reliable in vitro and in vivo studies.
Section 1: Solubility of this compound in DMSO
The solubility of a compound in DMSO is a critical parameter for the preparation of stock solutions for biological assays. The following section details a protocol for determining the kinetic solubility of this compound in DMSO.
Quantitative Data Summary
The following table is a template for presenting the results of solubility assessments.
Table 1: Solubility of this compound in DMSO
| Parameter | Method | Result | Observations |
| Kinetic Solubility | Nephelometry | TBD | e.g., No precipitation observed up to X mM |
| Thermodynamic Solubility | Shake-Flask Method | TBD | e.g., Saturated solution concentration |
| Visual Assessment | Microscopic Examination | TBD | e.g., Crystalline precipitate observed |
TBD: To be determined by experimentation.
Experimental Protocol: Kinetic Solubility Assay via Nephelometry
This protocol provides a high-throughput method to determine the kinetic solubility of this compound, which is its solubility upon rapid precipitation from a DMSO stock into an aqueous buffer[4][5].
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader with turbidity measurement capabilities
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM). Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Plate Preparation: Add 195 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 5 µL of each DMSO stock concentration to the corresponding wells containing PBS. This results in a final DMSO concentration of 2.5%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to a buffer-only control.
Section 2: Stability of this compound in DMSO
Assessing the stability of this compound in DMSO stock solutions is critical for ensuring the potency and integrity of the compound over time. The following section provides a protocol for a long-term stability study.
Quantitative Data Summary
The results of the stability assessment should be documented as shown in the template below.
Table 2: Stability of this compound in DMSO Solution (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Degradation Products (%) | Observations |
| -20°C | Initial | e.g., 99.5 | e.g., <0.1 | e.g., Clear solution |
| 1 Month | TBD | TBD | TBD | |
| 3 Months | TBD | TBD | TBD | |
| 6 Months | TBD | TBD | TBD | |
| -80°C | Initial | e.g., 99.5 | e.g., <0.1 | e.g., Clear solution |
| 1 Month | TBD | TBD | TBD | |
| 3 Months | TBD | TBD | TBD | |
| 6 Months | TBD | TBD | TBD |
TBD: To be determined by experimentation.
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a method to evaluate the stability of this compound in DMSO under typical laboratory storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials or polypropylene (B1209903) tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18)
-
Appropriate mobile phase (to be determined based on compound properties)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles of the main stock[6].
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity. This will serve as the baseline.
-
Storage: Store the aliquots at different temperatures, such as -20°C and -80°C.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely at room temperature. Prepare the sample for HPLC analysis according to a validated method.
-
HPLC Analysis: Analyze the sample by HPLC to determine the purity of this compound and identify any potential degradation products.
-
Data Comparison: Compare the purity at each time point to the initial purity to assess the stability of the compound under the tested storage conditions.
Section 3: Best Practices for Handling this compound in DMSO
To ensure the quality and reliability of experimental data, the following best practices should be followed when working with this compound in DMSO:
-
Solvent Quality: Always use anhydrous, high-purity DMSO to minimize water-related degradation.
-
Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize degradation[6]. For long-term storage, -80°C is generally recommended.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation. It is advisable to prepare small aliquots for single use[6].
-
Light Exposure: Protect stock solutions from light by using amber vials or by wrapping containers in foil, as light can cause photodegradation of some compounds.
-
Concentration for Assays: When diluting the DMSO stock solution into aqueous buffers for cell-based or other biological assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts[6].
References
Application Notes and Protocols for KBP-7018 Hydrochloride In Vitro Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KBP-7018 is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1][2][3] It selectively targets key signaling pathways involved in cellular proliferation, differentiation, and survival. KBP-7018 has demonstrated significant inhibitory activity against c-KIT (Stem Cell Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and RET (Rearranged during Transfection) kinases.[1][2][4] These kinases are crucial mediators of signaling cascades, and their aberrant activation is implicated in various pathological conditions, including cancers and fibrotic diseases.[5][6][7] These application notes provide detailed protocols for in vitro assays to characterize the activity of KBP-7018 hydrochloride.
Mechanism of Action
KBP-7018 exercises its therapeutic potential by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs) such as c-KIT, PDGFR, and RET. This inhibition blocks the downstream activation of signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[5][8]
Data Presentation
The inhibitory activity of this compound against its primary targets has been quantified and is summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| c-KIT | 10 | [1][4] |
| PDGFR | 7.6 | [1][4] |
| RET | 25 | [1][4] |
| PDGFRα | 26 | [9] |
| PDGFRβ | 34 | [9] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro potency of KBP-7018 against c-KIT, PDGFRβ, and RET kinases using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][10][11][12]
Materials:
-
This compound
-
Recombinant human c-KIT, PDGFRβ, and RET kinases
-
Poly(Glu,Tyr) 4:1 substrate (for c-KIT and PDGFRβ) or appropriate peptide substrate for RET (e.g., IGF-1Rtide)[5][8]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[10]
-
96-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add 5 µL of the KBP-7018 dilution or vehicle control to each well.[5]
-
Master Mix Preparation: Prepare a master mix containing the respective kinase and its substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Add 20 µL of the master mix to each well. Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[5]
-
Reaction Termination: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.[5]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each KBP-7018 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of KBP-7018 and fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Phosphorylation Assay (Western Blot)
This protocol is designed to assess the inhibitory effect of KBP-7018 on the autophosphorylation of c-KIT, PDGFRβ, and RET in a cellular context.
Materials:
-
Appropriate cell lines (e.g., GIST-T1 for c-KIT, NIH3T3 for PDGFRβ, or a cell line engineered to express RET)[5][13]
-
Complete cell culture medium
-
This compound
-
Ligand for receptor stimulation (e.g., SCF for c-KIT, PDGF-BB for PDGFRβ)[5][13]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
Primary antibodies: anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-phospho-RET, anti-total-RET
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, if necessary. Treat the cells with various concentrations of KBP-7018 for 2-4 hours. Stimulate the cells with the appropriate ligand for a short period (e.g., 10 minutes) to induce receptor phosphorylation.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies) and incubate with the primary antibody overnight at 4°C.[16] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of KBP-7018 on the proliferation of cells that are dependent on c-KIT or PDGFR signaling.
Materials:
-
Cell lines dependent on c-KIT or PDGFR signaling (e.g., GIST-T1, HMC-1, or fibroblasts like NIH3T3)[5][17][18]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of KBP-7018 or vehicle control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition against the log concentration of KBP-7018 to determine the GI50 value.[5]
Disclaimer
The protocols described herein are intended as a guide and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national guidelines. This compound is for research use only and is not intended for diagnostic or therapeutic procedures.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. dovepress.com [dovepress.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification of PDGFR-β Activation [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Platelet-Derived Growth Factor-β Receptor Activation Is Essential for Fibroblast and Pericyte Recruitment during Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KBP-7018 Hydrochloride in Bleomycin-Induced Pulmonary Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] The development of new anti-fibrotic agents is a critical area of research. KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor that has shown potential as a therapeutic for IPF.[1][2] It primarily targets c-KIT, platelet-derived growth factor receptor (PDGFR), and RET, all of which are implicated in fibrotic and angiogenic pathways.[1][2] Preclinical studies have demonstrated the efficacy of KBP-7018 in a bleomycin-induced pulmonary fibrosis mouse model, where it improved survival rates in a dose-dependent manner.[1]
These application notes provide detailed protocols for utilizing this compound in a bleomycin-induced pulmonary fibrosis model, based on published preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the anti-fibrotic potential of KBP-7018.
Mechanism of Action of KBP-7018 in Pulmonary Fibrosis
KBP-7018 is a multi-kinase inhibitor with potent activity against c-KIT, PDGFR, and RET.[1][2] These kinases are involved in signaling pathways that contribute to the pathogenesis of pulmonary fibrosis through the proliferation and activation of fibroblasts, which are key cells in the deposition of extracellular matrix and scar tissue formation. By inhibiting these pathways, KBP-7018 is thought to interfere with the progression of fibrosis.
Data Presentation
In Vivo Efficacy of KBP-7018 in Bleomycin-Induced Pulmonary Fibrosis
The following table summarizes the dose-dependent effect of KBP-7018 on the survival rate of mice in a 28-day study.
| Treatment Group | Dose (mg/kg, q.d.) | 28-Day Survival Rate (%) |
| Vehicle Control | - | Not Reported |
| Bleomycin (B88199) + Vehicle | - | Not Reported |
| Bleomycin + KBP-7018 | 10 | Improved |
| Bleomycin + KBP-7018 | 30 | Further Improved |
| Bleomycin + KBP-7018 | 100 | Significantly Improved |
Data is qualitative as reported in the source publication. The study indicates a dose-dependent improvement in survival with KBP-7018 treatment.[1]
Preclinical Pharmacokinetics of KBP-7018
The oral bioavailability and pharmacokinetic parameters of KBP-7018 have been characterized in several preclinical species.
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| CD-1 Mice | Oral | 50 | Not Reported | Not Reported | Not Reported |
| SD Rats | Oral | 10 | Not Reported | Not Reported | Not Reported |
| Beagle Dogs | Oral | 50 | Not Reported | Not Reported | Not Reported |
| Cynomolgus Monkeys | Oral | 5 | 73 ± 54 | 6.0 | Not Reported |
The bioavailability of KBP-7018 was reported to be moderate, ranging from 21% to 68% across species.[3]
Experimental Protocols
The following protocols provide a general framework for inducing pulmonary fibrosis with bleomycin and for the administration of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a common method for inducing pulmonary fibrosis in mice using intratracheal instillation of bleomycin.
Materials:
-
Bleomycin sulfate (B86663) (pharmaceutical grade)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
-
C57BL/6 mice (8-10 weeks old, male)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a standardized protocol.
-
Bleomycin Preparation: Prepare a fresh solution of bleomycin sulfate in sterile saline at a concentration of 1-3 U/kg body weight. The final volume for instillation should be approximately 50 µL per mouse.
-
Intratracheal Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small midline incision in the neck.
-
Carefully insert a 24-gauge catheter or a similar device into the trachea.
-
Instill the bleomycin solution (or sterile saline for the control group) into the lungs.
-
Ensure proper delivery to the lungs by observing chest movement.
-
-
Post-Procedure Care: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it is fully ambulatory.
Protocol 2: Administration of this compound
This compound can be administered orally once daily (q.d.).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg). Ensure the suspension is homogenous before each administration.
-
Administration:
-
Administer the KBP-7018 suspension or vehicle control to the mice via oral gavage.
-
The administration can begin either prophylactically (before or at the time of bleomycin instillation) or therapeutically (after the onset of fibrosis, typically 7-14 days post-bleomycin). Published studies indicate KBP-7018 was administered before or during the fibrotic phase.
-
Continue daily administration for the duration of the study (e.g., 28 days).
-
Protocol 3: Assessment of Pulmonary Fibrosis
Fibrosis can be assessed at the end of the study using histological and biochemical methods.
1. Histological Analysis (Ashcroft Score):
-
Tissue Collection: At the study endpoint, euthanize the mice and perfuse the lungs with saline. Inflate and fix the lungs with 10% neutral buffered formalin.
-
Processing: Embed the fixed lung tissue in paraffin (B1166041) and section for staining.
-
Staining: Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Scoring: Score the stained sections for the severity of fibrosis using the Ashcroft scoring system, a semi-quantitative method.
2. Biochemical Analysis (Hydroxyproline Assay):
-
Tissue Collection: Harvest a portion of the lung tissue and store it at -80°C until analysis.
-
Hydrolysis: Hydrolyze the lung tissue in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.
-
Assay: Quantify the amount of hydroxyproline (B1673980), an amino acid abundant in collagen, using a colorimetric assay. The results are typically expressed as µg of hydroxyproline per mg of lung tissue.
3. Analysis of Inflammatory Markers:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., TGF-β, TNF-α, IL-6) using techniques such as ELISA or multiplex assays.
Logical Relationship of Experimental Components
Conclusion
This compound is a promising therapeutic candidate for idiopathic pulmonary fibrosis. The protocols and data presented here provide a foundation for researchers to further investigate its efficacy and mechanism of action in the widely used bleomycin-induced pulmonary fibrosis model. Careful study design and adherence to standardized protocols are essential for obtaining robust and reproducible results.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
KBP-7018 Hydrochloride: A Tool for Interrogating Tyrosine Kinase Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 hydrochloride is a potent and selective small molecule inhibitor of several receptor tyrosine kinases (RTKs), making it a valuable research tool for investigating cellular signaling pathways implicated in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for utilizing this compound to study tyrosine kinase signaling, particularly focusing on its primary targets: c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET).
This compound's ability to selectively inhibit these kinases allows researchers to dissect their roles in cell proliferation, differentiation, survival, and migration. Its potential therapeutic applications, particularly in idiopathic pulmonary fibrosis, further underscore the importance of understanding its mechanism of action and cellular effects.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of KBP-7018
| Target Kinase | IC50 (nM) |
| c-KIT | 10[1] |
| PDGFR | 7.6[1] |
| RET | 25[1] |
Signaling Pathways
KBP-7018 targets key RTKs that, upon activation by their respective ligands, trigger a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.
References
Application Notes and Protocols for KBP-7018 Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of KBP-7018 hydrochloride to rats for pharmacokinetic, efficacy, and safety evaluation studies. KBP-7018 is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET, making it a promising candidate for diseases such as idiopathic pulmonary fibrosis (IPF).[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of KBP-7018 in Sprague-Dawley Rats [3]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| T1/2 (h) | 1.3 | 4.8 |
| Cmax (ng/mL) | - | 1250 |
| Tmax (h) | - | 2.0 |
| AUC0-t (ng·h/mL) | 785 | 5860 |
| AUC0-inf (ng·h/mL) | 790 | 6180 |
| CL (L/h/kg) | 1.27 | - |
| Vss (L/kg) | 1.15 | - |
| Bioavailability (%) | - | 68 |
T1/2: Half-life, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, CL: Clearance, Vss: Volume of distribution at steady state.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle for solubilization (e.g., sterile water, saline, or a solution of 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats (specific pathogen-free)
-
Sterile syringes and needles (25-27 gauge for IV, 18-20 gauge gavage needles for PO)
-
Animal restrainers
-
Standard laboratory equipment (e.g., balance, vortex mixer)
Intravenous (IV) Administration Protocol
This protocol describes the administration of this compound via tail vein injection.
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in the chosen sterile vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 250 g rat with an injection volume of 1 mL/kg, the concentration would be 1 mg/mL).
-
Ensure complete dissolution, using a vortex mixer if necessary.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Warm the rat's tail using a heat lamp or warm water bath to dilate the lateral tail veins, facilitating easier injection.
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
-
Injection:
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Using a sterile syringe with a 25-27 gauge needle, carefully insert the needle into the vein.
-
Slowly inject the calculated volume of the KBP-7018 solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Oral (PO) Administration Protocol (Oral Gavage)
This protocol details the administration of this compound directly into the stomach using a gavage needle.
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Suspend the compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the desired concentration (e.g., for a 5 mg/kg dose in a 250 g rat with a gavage volume of 5 mL/kg, the concentration would be 1 mg/mL).
-
Ensure a homogenous suspension is created.
-
-
Animal Preparation:
-
Weigh the rat to calculate the exact volume to be administered.
-
Gently restrain the rat, ensuring the head and neck are in a straight line with the body to facilitate smooth passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the xiphoid process).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and observe for any signs of distress, such as labored breathing.
-
For pharmacokinetic studies, collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Representative Efficacy Study Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol is based on the established bleomycin-induced fibrosis model in rats and the demonstrated efficacy of KBP-7018 in a similar mouse model.[1][2][4][5][6][7][8]
Experimental Workflow:
Caption: Workflow for a bleomycin-induced pulmonary fibrosis efficacy study in rats.
Procedure:
-
Fibrosis Induction:
-
On day 0, anesthetize rats and intratracheally instill a single dose of bleomycin (e.g., 2-2.5 U/kg) to induce lung injury and subsequent fibrosis.
-
A control group should receive sterile saline.
-
-
Treatment:
-
Monitoring:
-
Monitor body weight and clinical signs throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 14 or 28), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histopathological assessment of fibrosis (e.g., Ashcroft score) and collagen content measurement (e.g., hydroxyproline (B1673980) assay).
-
Signaling Pathway Diagrams
KBP-7018 exerts its effects by inhibiting the tyrosine kinase activity of c-KIT, PDGFR, and RET. The downstream signaling pathways of these receptors are crucial for cell proliferation, survival, and differentiation.
Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.
Disclaimer: These protocols are intended as a guide and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reversal of bleomycin-induced rat pulmonary fibrosis by a xenograft of human umbilical mesenchymal stem cells from Wharton's jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of acute lung injury in the bleomycin rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KBP-7018 Hydrochloride Caco-2 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KBP-7018 is a selective tyrosine kinase inhibitor investigated for its therapeutic potential.[1][2] A critical step in the preclinical development of orally administered drugs is the assessment of their intestinal permeability, a key determinant of oral bioavailability. The Caco-2 cell permeability assay is a widely accepted and robust in vitro model that simulates human intestinal absorption.[3]
Caco-2 cells, a human colorectal adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine epithelium, including the formation of tight junctions and the expression of various transporters.[3] This cell-based assay is instrumental in predicting the in vivo intestinal absorption of drug candidates and identifying potential involvement of active transport mechanisms.[3]
This document provides a detailed protocol for assessing the permeability of KBP-7018 hydrochloride using the Caco-2 cell monolayer model, based on published preclinical data and established methodologies.
Data Presentation: this compound Permeability
The permeability of KBP-7018 has been evaluated in a bidirectional Caco-2 assay, measuring transport from the apical (A) to the basolateral (B) side, which mimics intestinal absorption, and from the basolateral to the apical side, which can indicate active efflux.
| Compound | Concentration (µM) | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| KBP-7018 | 2 | A to B | 0.43 | 1.14 | Low |
| 20 | A to B | 0.04 | |||
| 2 | B to A | 0.49 | |||
| 20 | B to A | 0.49 | |||
| Nintedanib | 2 | A to B | 0.27 | 1.33 | Low |
| 20 | A to B | 0.20 | |||
| 2 | B to A | 0.36 | |||
| 20 | B to A | 0.48 |
Data for KBP-7018 and Nintedanib are derived from the preclinical pharmacokinetic characterization by Huang et al. (2015).
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the necessary steps to conduct a Caco-2 permeability assay for this compound.
Materials and Reagents
-
This compound
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
24-well plates
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of KBP-7018
Cell Culture and Seeding
-
Cell Line Maintenance : Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. Maintain the cells in a 37°C incubator with 5% CO₂ and 95% humidity.
-
Subculturing : Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts : For the permeability assay, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
Monolayer Differentiation and Integrity Check
-
Differentiation : Culture the cells on the Transwell® inserts for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment (TEER) : Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values ≥ 200 Ω·cm² are typically considered suitable for permeability experiments.
-
Paracellular Permeability Check : Assess the integrity of the tight junctions by measuring the permeability of a paracellular marker, such as Lucifer yellow. Add Lucifer yellow to the apical side and measure its appearance in the basolateral compartment over time. A low Papp value for Lucifer yellow confirms monolayer integrity.
Permeability Assay (Bidirectional Transport)
-
Preparation of Transport Buffer : Prepare a transport buffer (e.g., HBSS with HEPES) and pre-warm to 37°C.
-
Washing : Gently wash the Caco-2 monolayers on both the apical and basolateral sides with the pre-warmed transport buffer to remove any residual culture medium.
-
Dosing Solution Preparation : Prepare dosing solutions of this compound in the transport buffer at the desired concentrations (e.g., 2 µM and 20 µM).
-
Apical to Basolateral (A-B) Transport :
-
Add the KBP-7018 dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Replenish the basolateral compartment with fresh, pre-warmed transport buffer after each sampling.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Basolateral to Apical (B-A) Transport :
-
Add the KBP-7018 dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B transport, collecting samples from the apical compartment.
-
Sample Analysis and Data Calculation
-
Quantification : Analyze the concentration of KBP-7018 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) : Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the Transwell® membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Calculation of Efflux Ratio : The efflux ratio is calculated by dividing the Papp value from the B-A direction by the Papp value from the A-B direction:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualization of Experimental Workflow
Caption: Workflow of the KBP-7018 Caco-2 cell permeability assay.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for p-PDGFR after KBP-7018 hydrochloride treatment
Western Blot Analysis of PDGFR Phosphorylation Following KBP-7018 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of PDGFR signaling is implicated in various diseases, including fibrosis and cancer.[2][3] this compound is a potent, selective tyrosine kinase inhibitor with significant inhibitory effects on c-KIT, PDGFR, and RET, with an IC50 value of 7.6 nM for PDGFR.[1][4][5] This document provides a detailed protocol for utilizing Western blotting to analyze the phosphorylation status of PDGFR in cultured cells following treatment with this compound, enabling the assessment of its inhibitory activity.
Quantitative Data Summary
The following table summarizes the key reagents and their recommended concentrations or dilutions for the Western blot protocol. Optimization may be required depending on the cell line and specific experimental conditions.
| Reagent/Parameter | Recommendation | Notes |
| This compound Treatment | ||
| Concentration Range | 10 nM - 1 µM | Based on the IC50 of 7.6 nM for PDGFR.[1][4] A dose-response experiment is recommended. |
| Treatment Time | 1 - 4 hours | Pre-treatment time can be optimized. A time-course experiment may be beneficial. |
| Antibodies | ||
| Primary Antibody: p-PDGFR (e.g., Tyr751) | 1:1000 dilution | Incubate overnight at 4°C with gentle agitation.[6][7][8] |
| Primary Antibody: Total PDGFR | 1:1000 - 1:5000 dilution | Incubate for 1-2 hours at room temperature or overnight at 4°C.[9][10] |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | Manufacturer's recommendation | Typically 1:1000 to 1:10,000. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:10,000 dilution | Incubate for 1 hour at room temperature.[9] |
| Buffers and Solutions | ||
| Lysis Buffer | RIPA or similar buffer with protease and phosphatase inhibitors | Crucial for preserving phosphorylation status. |
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-specific antibodies to reduce background. |
| Wash Buffer | TBST (Tris-Buffered Saline with 0.1% Tween 20) |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line with endogenous or overexpressed PDGFR (e.g., NIH/3T3, U-87 MG) in 6-well plates.[2][8] Culture cells to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal PDGFR phosphorylation, incubate cells in a serum-free or low-serum medium for 16-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-4 hours at 37°C.
-
Ligand Stimulation: Following inhibitor treatment, stimulate the cells with a PDGFR ligand such as PDGF-BB (e.g., 50 ng/mL) for 5-15 minutes at 37°C to induce PDGFR phosphorylation.[8][11][12] Untreated and unstimulated controls should be included.
Lysate Preparation
-
Cell Lysis: After stimulation, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA (bicinchoninic acid) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (typically 20-40 µg) from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-PDGFR): Dilute the primary antibody specific for phosphorylated PDGFR (e.g., anti-p-PDGFR Tyr751) in 5% BSA/TBST at the recommended dilution (e.g., 1:1000).[6] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: The following day, remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
Final Washes: Remove the secondary antibody solution and wash the membrane three to five times for 5-10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for Total PDGFR and Loading Control): To normalize the p-PDGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total PDGFR and a loading control (e.g., GAPDH or β-actin). Use a mild stripping buffer and ensure to block the membrane again before incubating with the subsequent primary antibodies.
Data Analysis
The intensity of the protein bands should be quantified using densitometry software (e.g., ImageJ). The p-PDGFR signal should be normalized to the total PDGFR signal to account for any variations in the total receptor level. This ratio can then be further normalized to the loading control to correct for differences in protein loading. A dose-dependent decrease in the p-PDGFR/total PDGFR ratio with increasing concentrations of this compound is expected, which confirms the inhibitory effect of the compound.
Visualizations
PDGFR Signaling Pathway and Inhibition by KBP-7018
Caption: PDGFR signaling pathway and the point of inhibition by KBP-7018.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of p-PDGFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phospho-PDGFRB (Tyr751) Monoclonal Antibody (C.17.2) (MA5-15192) [thermofisher.com]
- 3. This compound | c-KIT/PDGFR/RET 抑制剂 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phospho-PDGF Receptor beta (Tyr751) Antibody (#3161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-PDGF Receptor beta (Tyr751) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-PDGF Receptor beta (Tyr751) (88H8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-PDGFR beta Antibody (A13936) | Antibodies.com [antibodies.com]
- 10. PDGFR alpha antibody (60045-1-Ig) | Proteintech [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the PDGF-B/PDGFR-β Interface with Destruxin A5 to Selectively Block PDGF-BB/PDGFR-ββ Signaling and Attenuate Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KBP-7018 Hydrochloride in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as highly valuable preclinical models in drug discovery and development.[1] By closely recapitulating the complex cellular architecture and physiological functions of human organs, organoids offer a more predictive platform for evaluating drug efficacy and toxicity compared to traditional 2D cell cultures.[1][2] KBP-7018 hydrochloride is a potent, selective tyrosine kinase inhibitor targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D organoid culture systems to assess its therapeutic potential, particularly in the context of diseases driven by aberrant signaling through these pathways, such as idiopathic pulmonary fibrosis and various cancers.
Mechanism of Action of KBP-7018
KBP-7018 is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in cellular proliferation, differentiation, migration, and angiogenesis.[7] Its primary targets and their corresponding inhibitory concentrations are detailed below.
Target Kinase Inhibition
| Target | IC50 |
| c-KIT | 10 nM |
| PDGFR | 7.6 nM |
| RET | 25 nM |
Data sourced from MedChemExpress and other suppliers.[3][5][6]
The inhibition of these kinases suggests the potential of KBP-7018 in treating diseases characterized by their overactivation.
Figure 1: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.
Application of KBP-7018 in 3D Organoid Cultures
Patient-derived or iPSC-derived organoids can be utilized to investigate the efficacy of KBP-7018 in a patient-specific manner.[1][8] This approach is particularly relevant for diseases with heterogeneous genetic backgrounds. The 3D structure of organoids allows for the assessment of drug penetration and efficacy in a more physiologically relevant context.[2]
Potential Research Applications:
-
Oncology: Testing the efficacy of KBP-7018 on patient-derived tumor organoids harboring mutations in c-KIT, PDGFR, or RET.
-
Fibrotic Diseases: Modeling diseases like idiopathic pulmonary fibrosis using lung organoids to evaluate the anti-fibrotic effects of KBP-7018.
-
Toxicity Screening: Utilizing healthy tissue organoids (e.g., liver, intestinal) to assess potential off-target cytotoxic effects of KBP-7018.
Experimental Protocols
The following are generalized protocols for drug screening using 3D organoid cultures, which can be adapted for use with this compound.
Protocol 1: General Drug Screening in 3D Organoid Cultures
This protocol outlines the key steps for testing the efficacy of KBP-7018 in a 3D organoid model.
Figure 2: Workflow for drug screening in 3D organoid cultures.
Materials:
-
Established 3D organoid cultures
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
This compound
-
96-well plates (white/clear bottom for luminescence assays)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Culture and Plating:
-
Culture organoids according to the specific protocol for the tissue of interest.[9]
-
Harvest and dissociate organoids into smaller fragments.
-
Resuspend the organoid fragments in the basement membrane matrix and seed into a 96-well plate.
-
Allow the matrix to solidify before adding the organoid culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the organoid culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
After the incubation period, perform a 3D cell viability assay according to the manufacturer's instructions.[10]
-
This typically involves adding the reagent directly to the wells, incubating, and then measuring the luminescent signal.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the organoid viability.
-
Protocol 2: High-Content Imaging of Organoids Treated with KBP-7018
This protocol allows for a more detailed analysis of the cellular response to KBP-7018.[11]
Materials:
-
In addition to the materials in Protocol 1:
-
Fluorescent dyes for live/dead staining (e.g., Calcein AM/Ethidium homodimer-1)
-
High-content imaging system
-
Procedure:
-
Organoid Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Staining and Imaging:
-
After the treatment period, add the fluorescent live/dead staining solution to the wells and incubate as per the manufacturer's protocol.
-
Acquire images using a high-content imaging system, capturing both brightfield and fluorescent channels.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual organoids.
-
Quantify parameters such as organoid size, morphology, and the ratio of live to dead cells for each concentration of KBP-7018.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of IC50 Values for KBP-7018 in Different Organoid Models
| Organoid Model | IC50 (nM) | Standard Deviation |
| Patient-Derived Tumor Organoid A | [Insert Value] | [Insert Value] |
| Patient-Derived Tumor Organoid B | [Insert Value] | [Insert Value] |
| Healthy Control Organoid | [Insert Value] | [Insert Value] |
Table 2: Example of High-Content Imaging Analysis
| KBP-7018 (nM) | Average Organoid Area (µm²) | % Live Cells | % Dead Cells |
| 0 (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |
| 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] | [Insert Value] |
| 1000 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The use of 3D organoid culture systems provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. These protocols offer a framework for assessing the efficacy and selectivity of KBP-7018 in a physiologically relevant context, thereby facilitating its translation into clinical applications. The ability to use patient-derived organoids further opens the door for personalized medicine approaches.[1]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KBP-7018 HCl - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Reproducible Drug Screening Assays Using Single Organoids [promega.com]
- 11. labordoc.ilo.org [labordoc.ilo.org]
Troubleshooting & Optimization
KBP-7018 Hydrochloride: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and troubleshooting solubility issues related to KBP-7018 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective tyrosine kinase inhibitor. It specifically targets c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET kinases, with IC50 values of 10 nM, 7.6 nM, and 25 nM, respectively.[1][2] Its potential therapeutic application is in the research of idiopathic pulmonary fibrosis.[1][2][3] The compound has a molecular formula of C31H31ClN4O5 and a molecular weight of approximately 575.06 g/mol .[4][5]
Q2: I am having trouble dissolving this compound. What are the common causes?
A2: Solubility issues with hydrochloride salts of complex organic molecules like KBP-7018 can arise from several factors:
-
Incorrect Solvent Choice: The compound may have limited solubility in purely aqueous buffers. Organic co-solvents are often required.
-
pH of the Solution: The pH of your solvent is critical. As a hydrochloride salt of a likely weakly basic compound, KBP-7018's solubility is pH-dependent. Solubility is generally higher at a lower pH.
-
Common Ion Effect: If your solvent or buffer contains chloride ions (e.g., HCl for pH adjustment, or NaCl), it can suppress the dissolution of the hydrochloride salt.[6]
-
Salt Disproportionation: In aqueous solutions, particularly at neutral or higher pH, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate out of solution.[7][8]
-
Kinetics of Dissolution: The compound may require energy (e.g., warming, sonication) and time to dissolve fully.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While specific vendor datasheets should always be consulted first, for initial stock solution preparation of compounds like KBP-7018, a polar aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) is typically recommended. Subsequent dilutions into aqueous buffers for cell-based assays should be done carefully to avoid precipitation.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A4: Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture media is generally not recommended for creating a primary stock solution. These aqueous solutions have a physiological pH (around 7.4) which can promote the conversion of the hydrochloride salt to its less soluble free base, leading to precipitation. Furthermore, media components can sometimes interact with the compound. The best practice is to prepare a high-concentration stock in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
This compound Solubility Profile
Quantitative solubility data for this compound is not widely published. The following table provides general guidance based on the chemical properties of similar hydrochloride salts. Researchers should perform their own solubility tests for their specific experimental conditions.
| Solvent/Solution | Expected Solubility | Rationale & Comments |
| DMSO | High | Recommended for primary stock solutions. |
| Ethanol (100%) | Moderate to Low | May require heating. Less common for primary stocks. |
| Water | Low | Solubility is expected to be poor, especially at neutral pH. |
| Aqueous Buffers (pH < 5) | Moderate | Lower pH can improve solubility by keeping the molecule protonated. |
| Aqueous Buffers (pH > 7) | Very Low | Risk of conversion to the less soluble free base is high. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a stock solution for in vitro use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Pre-warm the Compound: Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.575 mg (Molecular Weight = 575.06).
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Gentle Heating/Sonication (Optional): If the compound does not dissolve completely, warm the solution in a water bath set to 37°C for 5-10 minutes or sonicate for a few minutes. Visually inspect for complete dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.[5]
Visual Troubleshooting and Pathway Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound during experimental preparation.
A step-by-step workflow for troubleshooting common solubility challenges.
Simplified Signaling Pathway of KBP-7018 Targets
KBP-7018 inhibits key receptor tyrosine kinases (RTKs) involved in cellular proliferation, differentiation, and migration. This diagram illustrates the general signaling cascade initiated by these receptors.
KBP-7018 inhibits the autophosphorylation of RTKs like PDGFR, c-KIT, and RET.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KBP-7018 HCl - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. rjpdft.com [rjpdft.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
How to prevent KBP-7018 hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the handling and use of KBP-7018 hydrochloride in experimental settings. Particular focus is given to preventing its precipitation in aqueous media.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I am having difficulty dissolving the this compound powder. What is the recommended solvent and procedure?
-
Answer: this compound is a hydrophobic molecule and, like many indolinone-based kinase inhibitors, exhibits poor solubility in aqueous solutions. The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] To facilitate dissolution, vortex the solution and use gentle warming (e.g., a 37°C water bath) or brief sonication.
Issue 2: Immediate precipitation occurs when adding the DMSO stock solution to my cell culture medium.
-
Question: When I add my this compound DMSO stock to my cell culture medium, it immediately turns cloudy or forms a precipitate. Why is this happening and how can I prevent it?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the cell culture medium. The rapid dilution of the DMSO stock leads to a "solvent shock," causing the hydrophobic compound to precipitate.
Solutions:
-
Optimize the Dilution Process: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Then, add this intermediate solution to the final volume. Adding the stock solution dropwise while gently vortexing the medium can also help.
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its concentration in the final culture medium should be minimized to avoid cytotoxicity and precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.
-
Leverage Serum Proteins: If your experimental design permits, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the culture medium can aid in solubilizing hydrophobic compounds. Proteins like albumin can bind to this compound and help keep it in solution.
-
Lower the Final Concentration: Your target concentration might be above the solubility limit of this compound in your specific medium. Consider performing a dose-response experiment to determine the maximum soluble concentration.
-
Issue 3: The media in my long-term cell culture experiment becomes cloudy over time.
-
Question: My this compound solution was initially clear in the culture medium, but after a day or two in the incubator, I observe a precipitate. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors:
-
Evaporation: Over time, evaporation of water from the culture medium in the incubator can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of your incubator.
-
Temperature Fluctuations: Repeatedly taking the culture vessel out of the stable 37°C environment can cause temperature shifts that may decrease the compound's solubility.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium. As the solubility of many compounds is pH-dependent, this shift could lead to precipitation. Monitor the pH of your medium and consider more frequent media changes for dense cultures.
-
Common Ion Effect: As a hydrochloride salt, the solubility of this compound can be influenced by the concentration of chloride ions in the medium. While most standard media have a physiological chloride concentration, significant changes could potentially impact solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of multiple receptor tyrosine kinases, including c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and RET.[2] By blocking the activity of these kinases, it can interfere with signaling pathways that are crucial for cell proliferation and migration.[3] It is being investigated for its potential therapeutic effects in conditions like idiopathic pulmonary fibrosis.[2]
Q2: How should I store this compound?
A2:
-
Powder: Store the lyophilized powder at -20°C for long-term storage (stable for over 3 years).[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark place.[1]
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q3: Can I use solvents other than DMSO to prepare the stock solution?
A3: While DMSO is the most recommended solvent due to its high solubilizing capacity for this class of compounds, other organic solvents like ethanol (B145695) may be used. However, the solubility of indolinone derivatives in ethanol is generally lower than in DMSO.[4] It is crucial to experimentally determine the solubility in any alternative solvent and to ensure the final concentration of the chosen solvent is compatible with your experimental system.
Q4: Will filtering the media remove the precipitate and solve the problem?
A4: Filtering the medium to remove the precipitate is not recommended. This will also remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, which will compromise the accuracy and reproducibility of your results. The focus should be on preventing precipitation in the first place.
Data Presentation
Table 1: Solubility of Structurally Related Multi-Kinase Inhibitors in Common Solvents
While specific quantitative solubility data for this compound is not publicly available, the following data for structurally similar indolinone-based kinase inhibitors can provide a useful reference for initial experimental design.
| Compound | Solvent | Solubility | Source(s) |
| Sunitinib | DMSO | ~40 mg/mL | [5] |
| Water | ~10-50 µM | [5] | |
| Ethanol | Poorly Soluble | [5] | |
| Sorafenib | DMSO | ~200 mg/mL | [4][6] |
| Water | ~10-20 µM | [4][6] | |
| Ethanol | Very Poorly Soluble | [6] | |
| Nintedanib | DMSO | ~66.67 mg/mL | [7] |
| Water | ~2.8 mg/mL (pH 5.7) | [8] | |
| Alectinib HCl | DMSO | 4500.0 ± 6.1 µg/mL | [9] |
| Water | 10.3 ± 1.2 µg/mL | [9] | |
| Ethanol | 210.3 ± 4.5 µg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or 37°C water bath (optional)
-
Sterile 0.22 µm syringe filter compatible with DMSO (optional)
Methodology:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 575.06 g/mol .[1]
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x 0.57506
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate or warm the solution in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution: a. In a sterile tube, add a small volume of the pre-warmed complete cell culture medium. b. Add the required volume of the DMSO stock solution to this small volume of medium to create an intermediate dilution that is 10-100 times more concentrated than your final working concentration. c. Gently mix by pipetting or brief vortexing.
-
Final Dilution: a. Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium. b. Mix thoroughly but gently by inverting the tube or swirling. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Application: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound working solution.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tga.gov.au [tga.gov.au]
- 9. mdpi.com [mdpi.com]
Off-target effects of KBP-7018 hydrochloride in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of KBP-7018 hydrochloride. While specific off-target data for KBP-7018 in various cell lines is not extensively published, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is a multi-kinase inhibitor known to potently target c-KIT, platelet-derived growth factor receptor (PDGFR), and RET tyrosine kinases.[1][2] Its inhibitory activity against these kinases is the basis for its investigation as a potential therapeutic for conditions like idiopathic pulmonary fibrosis.[1][3]
Q2: What are off-target effects, and why are they a concern for a kinase inhibitor like KBP-7018?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its designated targets.[4][5] For kinase inhibitors, this is a significant consideration because the ATP-binding pocket, the site where many of these inhibitors act, is conserved across a wide range of kinases.[6] Unintended inhibition of other kinases can lead to unexpected cellular responses, toxicity, or misleading experimental results.[4]
Q3: My experimental results with KBP-7018 are inconsistent with the known functions of its primary targets. Could this be due to off-target effects?
A3: Yes, observing a cellular phenotype that does not align with the established signaling pathways of c-KIT, PDGFR, or RET is a strong indication of potential off-target activity.[6] This is a common challenge in kinase inhibitor research and warrants a systematic investigation to identify the unintended molecular interactions.
Q4: How can I determine the kinase selectivity profile of KBP-7018 in my experimental system?
A4: A comprehensive approach to determine the kinase selectivity profile involves screening KBP-7018 against a large panel of purified kinases. This can be done through in vitro competitive binding assays or enzymatic activity assays. Several commercial services offer broad kinase screening panels. Additionally, chemoproteomic approaches in cell lysates or even live cells can provide a more physiologically relevant assessment of target engagement and selectivity.[7]
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Cell Viability/Cytotoxicity
You observe significant cytotoxicity in a cell line at a concentration where the primary targets of KBP-7018 are not highly expressed or are not expected to produce such a strong effect.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., using a commercial service) to identify other kinases inhibited by KBP-7018 at the effective concentration. 2. Compare the IC50 values for the primary targets with those of any identified off-targets. A narrow therapeutic window may indicate off-target liability. 3. Test a structurally different inhibitor that targets the same primary kinases to see if the cytotoxic effect is replicated. | Identification of unintended kinase targets that may be responsible for the observed cytotoxicity. |
| Inhibition of non-kinase proteins | Some kinase inhibitors have been shown to interact with non-kinase proteins.[8] Consider performing a broader proteome-wide target identification using techniques like chemical proteomics. | Discovery of novel, non-kinase off-targets that could explain the cytotoxic effects. |
| Cell line-specific sensitivity | Test KBP-7018 across a panel of different cell lines to determine if the observed cytotoxicity is a general effect or specific to a particular cellular context. | Understanding whether the cytotoxicity is a widespread off-target effect or a result of the unique biology of a specific cell line. |
Issue 2: Unexplained Phenotypic Changes
You observe phenotypic changes in your cells (e.g., changes in morphology, migration, or differentiation) that cannot be readily explained by the inhibition of c-KIT, PDGFR, or RET.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use western blotting to analyze the phosphorylation status of key proteins in signaling pathways that are known to cross-talk with the primary target pathways. 2. Consider using phosphoproteomics to get a global view of changes in cellular signaling upon KBP-7018 treatment. | Identification of alternative signaling pathways that are activated or inhibited as a result of off-target effects. |
| Inhibition of an upstream or downstream kinase in a related pathway | Review the literature for known interactions and signaling networks related to your observed phenotype. Use targeted western blotting to probe the activity of suspected off-target kinases in those pathways. | Pinpointing a specific off-target kinase that is responsible for the unexpected phenotypic changes. |
| "Retroactive" signaling effects | In some signaling cascades, inhibition of a downstream kinase can lead to unexpected activation of an upstream component.[4] This is a complex phenomenon that can be investigated through detailed time-course experiments and computational modeling of the signaling network. | A deeper understanding of the dynamic and potentially non-linear responses of signaling pathways to inhibitor treatment. |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor like KBP-7018.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of KBP-7018 Hydrochloride
Welcome to the technical support center for KBP-7018 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this promising tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: The oral bioavailability of this compound has been shown to vary across different preclinical species. In studies, the bioavailability was reported to be approximately 68% in rats, 21% in dogs, and 25% in cynomolgus monkeys.[1][2] This variability suggests that species-specific physiological factors may influence its absorption.
Q2: What are the known factors that might be limiting the oral bioavailability of this compound?
A2: While this compound demonstrates favorable pharmacokinetic properties, several factors could be contributing to incomplete bioavailability, particularly in higher species like dogs and monkeys. These may include:
-
Aqueous Solubility: As a hydrochloride salt, KBP-7018's solubility may be pH-dependent, potentially limiting its dissolution in certain regions of the gastrointestinal (GI) tract.
-
First-Pass Metabolism: The compound is metabolized by liver enzymes.[3] A higher rate of metabolism in the liver and/or the intestinal wall before it reaches systemic circulation can reduce bioavailability. Notably, the rate of disappearance of KBP-7018 in liver microsomes was found to be significantly greater in monkeys compared to other species, including humans.[3]
-
Efflux Transporters: While research suggests KBP-7018 has a lower efflux ratio compared to nintedanib, indicating good intestinal permeability, the involvement of efflux transporters like P-glycoprotein (P-gp) can still play a role in limiting absorption by pumping the compound back into the GI lumen.
Q3: How does this compound's permeability compare to other similar compounds?
A3: In a Caco-2 cell monolayer transport system, a model for human intestinal absorption, this compound demonstrated a significantly lower efflux ratio when compared to nintedanib. This suggests that KBP-7018 has a higher intrinsic permeability across the intestinal epithelium.
Troubleshooting Guide for Low Bioavailability
If you are observing lower than expected in vivo bioavailability of this compound in your experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Low drug exposure despite adequate dosing | Poor aqueous solubility and dissolution rate in the GI tract. | 1. Particle Size Reduction: Consider micronization or nanomilling of the this compound powder to increase the surface area for dissolution. 2. Formulation Strategies: Explore the use of amorphous solid dispersions or lipid-based formulations to enhance solubility. |
| High variability in plasma concentrations between subjects | pH-dependent solubility leading to variable absorption in different regions of the GI tract. | 1. pH-modifying Excipients: Investigate the inclusion of acidic or basic excipients in your formulation to create a more favorable microenvironment for dissolution. 2. Enteric Coating: For targeted release in a specific region of the intestine with optimal pH for absorption, consider an enteric-coated formulation. |
| Lower than expected bioavailability in specific animal models (e.g., dogs, monkeys) | Significant first-pass metabolism in the liver or gut wall. | 1. Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administration with a known inhibitor of the relevant cytochrome P450 enzymes can help to assess the impact of first-pass metabolism. Note: This is for investigational purposes only. 2. Route of Administration Comparison: Compare oral bioavailability with intravenous administration in the same species to quantify the extent of first-pass metabolism. |
| Evidence of poor absorption despite good solubility | Involvement of efflux transporters like P-glycoprotein (P-gp). | 1. In Vitro Transporter Assays: Conduct Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to determine if KBP-7018 is a substrate. 2. Co-administration with a P-gp Inhibitor: In animal models, co-administration with a P-gp inhibitor can help to elucidate the role of efflux in limiting bioavailability. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from preclinical studies.
| Species | Oral Bioavailability (%) | Tmax (hours) | Systemic Clearance (CL) | Metabolism in Liver Microsomes |
| Rat | 68 | 0.25 - 6 | Low (<30% of hepatic blood flow) | Low |
| Dog | 21 | 0.25 - 6 | High | Low |
| Monkey | 25 | 0.25 - 6 | Low (<30% of hepatic blood flow) | Significantly higher than other species |
| Human (predicted) | - | 4.8 - 19.3 (half-life) | Low (~20% of hepatic blood flow) | Low |
Data compiled from Huang Z, et al. Drug Des Devel Ther. 2015;9:4319-28.[1][2][3]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-glycoprotein (P-gp) Involvement
This protocol provides a general framework for determining if this compound is a substrate for the P-gp efflux transporter.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
P-glycoprotein inhibitor (e.g., verapamil)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow. Only use monolayers with acceptable TEER values and low Lucifer yellow permeability.
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer.
-
Prepare dosing solutions of this compound in transport buffer at a relevant concentration (e.g., 10 µM). Prepare a separate set of dosing solutions containing both this compound and a P-gp inhibitor (e.g., 100 µM verapamil).
-
To assess apical-to-basolateral (A-to-B) transport, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
To assess basolateral-to-apical (B-to-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of the P-gp inhibitor confirms P-gp involvement.
-
Visualizations
Caption: Troubleshooting workflow for low KBP-7018 HCl bioavailability.
Caption: The Biopharmaceutics Classification System (BCS).
References
KBP-7018 hydrochloride experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with KBP-7018 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective tyrosine kinase inhibitor.[1][2][3] It potently inhibits c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases, which are implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][4][5]
Q2: What are the reported IC50 values for KBP-7018?
The half-maximal inhibitory concentrations (IC50) for KBP-7018 are as follows:
| Target | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
| PDGFRα | 26 |
| PDGFRβ | 34 |
Data from multiple sources.[1][2][4][5][6]
Q3: How should I prepare this compound for in vitro experiments?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer or cell culture medium. To avoid precipitation, the final concentration of DMSO in the assay should be kept low, typically below 0.5%.
Q4: I am observing high variability in my in vitro kinase assay results. What could be the cause?
High variability in kinase assays can stem from several factors:
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in your final assay buffer.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km of the kinase.
-
Enzyme Activity: Ensure the kinase is active and the assay is running within the linear range.
-
Assay Detection Interference: The compound may interfere with the detection method (e.g., fluorescence or luminescence). Run a control without the kinase to check for interference.
Q5: What are the key pharmacokinetic parameters of KBP-7018 from preclinical studies?
Preclinical pharmacokinetic studies have been conducted in several species. The oral bioavailability of KBP-7018 was found to be moderate, ranging from 21% to 68%.[7][8] The systemic clearance was relatively low in rodents and monkeys.[4][7][8]
| Species | Bioavailability (%) | Systemic Clearance (CL) | Volume of Distribution (Vss) (L/kg) |
| Rodents & Monkeys | Moderate (21-68%) | <30% of hepatic blood flow | 1.51 - 4.65 |
| Dogs | Moderate (21-68%) | High | 1.51 - 4.65 |
Data is a summary from preclinical studies.[4][7]
Troubleshooting Guides
In Vitro Assay Variability
Issue: Inconsistent IC50 values for KBP-7018 in cell-based assays.
-
Potential Cause 1: Cell Health and Density. Variations in cell health, passage number, and seeding density can significantly impact drug response.
-
Troubleshooting Step: Standardize your cell culture conditions. Ensure cells are healthy and seeded at a consistent density for each experiment.
-
-
Potential Cause 2: Serum Concentration. Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration.
-
Troubleshooting Step: Maintain a consistent serum concentration across experiments. For some assays, reducing the serum concentration or using serum-free media during treatment may be necessary.
-
-
Potential Cause 3: Compound Stability in Media. The compound may not be stable in cell culture media over long incubation periods.
-
Troubleshooting Step: Assess the stability of KBP-7018 in your specific media over the time course of your experiment. Consider refreshing the media with a new compound if the incubation period is long.
-
Animal Model Reproducibility: Bleomycin-Induced Pulmonary Fibrosis
Issue: High variability in the extent of lung fibrosis in the bleomycin-induced mouse model.
-
Potential Cause 1: Bleomycin (B88199) Administration. The method and consistency of bleomycin delivery are critical.
-
Troubleshooting Step: Intratracheal instillation is a common method.[9] Ensure the administration is consistent and delivers the intended dose directly to the lungs.
-
-
Potential Cause 2: Animal Strain, Age, and Sex. The fibrotic response to bleomycin can vary between mouse strains, and is influenced by the age and sex of the animals.[10]
-
Troubleshooting Step: Use a single, well-characterized mouse strain (e.g., C57BL/6) and animals of the same age and sex for each study.
-
-
Potential Cause 3: Timing of KBP-7018 Treatment. The timing of therapeutic intervention relative to bleomycin injury is crucial.
-
Troubleshooting Step: Clearly define whether your study is prophylactic (treatment before or at the time of injury) or therapeutic (treatment after the onset of fibrosis).[11]
-
-
Potential Cause 4: Assessment of Fibrosis. The methods used to quantify fibrosis can introduce variability.
-
Troubleshooting Step: Use multiple, standardized methods to assess fibrosis, such as histological scoring (e.g., Ashcroft score), hydroxyproline (B1673980) content measurement, and analysis of profibrotic gene expression.
-
Experimental Protocols
General Protocol for a Tyrosine Kinase Inhibition Assay
-
Prepare Reagents:
-
Kinase reaction buffer.
-
Recombinant c-KIT, PDGFR, or RET kinase.
-
Peptide substrate.
-
ATP solution (at or near the Km for the kinase).
-
This compound dilutions.
-
-
Assay Procedure:
-
Add kinase and KBP-7018 dilutions to a 96-well plate and incubate briefly.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction.
-
Add detection reagent and measure the signal (e.g., fluorescence, luminescence).
-
General Protocol for Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Acclimatization: Acclimatize mice to the facility for at least one week.
-
Bleomycin Administration:
-
Anesthetize the mice.
-
Administer a single dose of bleomycin via intratracheal instillation.
-
-
This compound Formulation and Administration:
-
Endpoint Analysis (e.g., at day 14 or 21):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Harvest lungs for histological analysis (e.g., H&E and Masson's trichrome staining) and hydroxyproline content measurement.
-
Signaling Pathway Diagrams
Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 11. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Common pitfalls in KBP-7018 hydrochloride experiments
Welcome to the technical support center for KBP-7018 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this potent tyrosine kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective tyrosine kinase inhibitor with potent inhibitory effects on c-KIT, platelet-derived growth factor receptor (PDGFR), and RET kinases.[1][2][3][4][5] These kinases are involved in signaling pathways that contribute to fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[1][2][5][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[7] It is also recommended to store the compound in the dark.[7]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO.[7] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in an appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my in vitro kinase assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly at -20°C in the dark.[7] Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: The IC50 value can be influenced by the ATP concentration in your kinase assay. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km value for the specific kinase.
-
Enzyme Activity: Verify the activity of your kinase enzyme. Enzyme activity can decrease over time, affecting the inhibitor's apparent potency.
-
Solubility: At higher concentrations, this compound may precipitate in aqueous buffers. Visually inspect your assay plates for any signs of precipitation.
Q2: this compound shows high potency in my in vitro assays, but the in vivo efficacy is lower than expected. Why might this be?
A2: Discrepancies between in vitro potency and in vivo efficacy are common and can be attributed to several pharmacokinetic properties of the compound:
-
High Plasma Protein Binding: KBP-7018 has been shown to have very high plasma protein binding (around 99%) in humans and various animal models.[6] This means that only a small fraction of the administered drug is free to engage with its target.
-
Bioavailability: The oral bioavailability of KBP-7018 is moderate, ranging from 21% to 68% across different species.[8][9]
-
Metabolism: While predicted to have low metabolism in humans, the metabolic rate can vary between species.[8][9]
Consider these factors when designing your in vivo studies and interpreting the results.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of KBP-7018
| Target Kinase | IC50 (nM) |
| c-KIT | 10 |
| PDGFR | 7.6 |
| RET | 25 |
Data sourced from MedChemExpress and other suppliers.[1][2][4][5]
Table 2: Preclinical Pharmacokinetic Properties of KBP-7018
| Parameter | Value | Species Tested |
| Oral Bioavailability | 21% - 68% | Rodents, Dogs, Monkeys |
| Plasma Protein Binding | ~99% | Human, Monkey, Dog, Rat, Mouse |
| Volume of Distribution (Vss) | 1.51 L/kg - 4.65 L/kg | Rodents, Dogs, Monkeys |
| Time to Max Concentration (Tmax) | 0.25 - 6 hours | Rodents, Dogs, Monkeys |
| Blood-Plasma Partition Ratio | ~0.8 (Human, Dog, Mouse), ~1.3 (Rat) | Human, Dog, Mouse, Rat |
Data from a preclinical pharmacokinetic study.[6][8][9]
Experimental Protocols
Protocol: In Vitro Tyrosine Kinase Activity Assay
This is a generalized protocol for determining the inhibitory activity of this compound against a target tyrosine kinase. Specific conditions may need to be optimized for your particular kinase and assay format (e.g., radiometric, fluorescence-based).
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Further dilute these into the appropriate aqueous assay buffer.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the target tyrosine kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), and the assay buffer.
-
Initiate Reaction: Add ATP to the reaction mixture to initiate the kinase reaction. The concentration of ATP should be optimized for your specific assay.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for a predetermined amount of time.
-
Stop Reaction: Terminate the kinase reaction using a suitable stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., measuring radioactivity, fluorescence, or using a specific antibody for the phosphorylated substrate).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits receptor tyrosine kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KBP-7018 HCl - Immunomart [immunomart.com]
- 4. This compound|KBP 7018 hydrochloride;KBP7018 hydrochloride [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Adjusting KBP-7018 hydrochloride dosage for different animal strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of KBP-7018 hydrochloride in different animal strains based on preclinical pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting dosages for this compound in common preclinical animal models?
A1: Based on preclinical studies, the following intravenous (IV) and oral (PO) dosages have been established for this compound in specific animal models. These should be considered as starting points for your experimental design.[1]
Q2: How do the pharmacokinetic (PK) profiles of this compound differ across various animal species?
A2: Significant differences in the pharmacokinetic profiles of KBP-7018 have been observed across different species. For instance, systemic clearance is relatively low in rodents and monkeys but high in dogs.[1][2][3] The volume of distribution, bioavailability, and half-life also vary, which is crucial for planning dosing schedules and interpreting results.[1][2][3][4]
Q3: What factors should I consider when adjusting the dosage of this compound for a different animal strain or species?
A3: When adjusting the dosage for a new animal strain or species, it is critical to consider the differences in drug metabolism and clearance. The rate of disappearance of KBP-7018 was notably higher in monkey liver microsomes compared to those from mice, rats, dogs, or humans.[1][4] Therefore, a direct dose translation based on body weight alone is not advisable. Allometric scaling, considering physiological and metabolic differences, can provide a more accurate initial dose estimate.[1][3]
Q4: Are there any known issues with the oral bioavailability of this compound?
A4: Yes, the oral bioavailability of this compound is moderate and variable across species, ranging from 21% to 68%.[1][2][3] This incomplete absorption should be factored into experimental design, especially for efficacy studies requiring consistent plasma concentrations. The time to reach maximum plasma concentration (Tmax) also varies, ranging from 0.25 to 6 hours.[1][3][4]
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected efficacy in my animal model.
-
Possible Cause 1: Suboptimal Dosage. The dosage used may not be achieving the required therapeutic concentration due to inter-species or inter-strain variations in pharmacokinetics.
-
Solution: Refer to the pharmacokinetic data provided in this guide. Consider conducting a pilot pharmacokinetic study in your specific animal model to determine the optimal dose that achieves the desired exposure.
-
-
Possible Cause 2: Poor Oral Bioavailability. If administering the compound orally, the observed efficacy may be hampered by low and variable absorption.
-
Solution: For initial efficacy studies, consider intravenous administration to ensure consistent and complete systemic exposure. If oral administration is necessary, formulate the compound appropriately to enhance solubility and absorption. The vehicle used for administration can significantly impact bioavailability.[1]
-
-
Possible Cause 3: Rapid Metabolism and Clearance. The animal model you are using might clear the drug more rapidly than anticipated.
Data Presentation
Table 1: Intravenous (IV) and Oral (PO) Dosages of this compound in Preclinical Animal Models [1]
| Animal Species | Strain | IV Dose (mg/kg) | PO Dose (mg/kg) |
| Mouse | CD-1 | 10 | 50 |
| Rat | Sprague-Dawley (SD) | 2 | 10 |
| Dog | Beagle | 2 | 50 |
| Monkey | Cynomolgus | 2 | 5 |
Table 2: Key Pharmacokinetic Parameters of this compound in Different Animal Species [1][2][3][4]
| Parameter | Mouse (CD-1) | Rat (SD) | Dog (Beagle) | Monkey (Cynomolgus) |
| Systemic Clearance (CL) | Low | Low | High | Low |
| Volume of Distribution (Vss) (L/kg) | 1.51 | 1.38 (blood) | 4.65 | 3.57 |
| Oral Bioavailability (%) | Moderate | 68 | 21 | 25 |
| Terminal Half-life (t1/2) (hours) | - | - | 2.3 (IV), 6.7 (PO) | 6.8 (IV), 4.6 (PO) |
| Time to Max Concentration (Tmax) (hours) | 0.25 | - | - | 6.0 |
Experimental Protocols
In Vivo Pharmacokinetic Studies
-
Animal Models: Male CD-1 mice, Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys were used.[1]
-
Formulation:
-
IV Administration: For SD rats and cynomolgus monkeys, this compound was dissolved in 20% and 10% hydroxypropyl-β-cyclodextrin in 5% glucose, respectively.[1]
-
Oral Administration: The same vehicles as IV administration were used for CD-1 mice, SD rats, and cynomolgus monkeys. For beagle dogs, a suspension in 0.5% (w/v) methylcellulose (B11928114) was used.[1]
-
-
Dose Administration: Doses were administered as described in Table 1.
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of KBP-7018 were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), and bioavailability.
Visualizations
Caption: Workflow for preclinical pharmacokinetic studies of KBP-7018.
Caption: Logic for adjusting KBP-7018 dosage in new animal models.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Toxicity of KBP-7018 Hydrochloride in Long-Term Studies
Disclaimer: This document provides guidance on minimizing and monitoring the toxicity of KBP-7018 hydrochloride based on its classification as a tyrosine kinase inhibitor (TKI). As specific long-term toxicity data for KBP-7018 is not extensively available in the public domain, the recommendations provided are derived from the known class-effects of TKIs and general principles of preclinical toxicology. Researchers should consult relevant regulatory guidelines and conduct compound-specific risk assessments.
Frequently Asked Questions (FAQs)
Q1: What are the potential long-term toxicities associated with tyrosine kinase inhibitors like KBP-7018?
A1: While KBP-7018 is a novel selective TKI, the broader class of TKIs has been associated with a range of long-term toxicities. These can include cardiovascular, pulmonary, gastrointestinal, and endocrine effects.[1] It is crucial to monitor for these potential adverse events in long-term studies.
Q2: How can I proactively monitor for cardiotoxicity during my long-term study?
A2: For in-life monitoring in animal studies, regular electrocardiogram (ECG) measurements are recommended to detect any changes in cardiac function. Post-mortem, histopathological examination of heart tissue is essential. In vitro, conducting a hERG assay early in development can help assess the potential for QT prolongation, a known risk with some TKIs.[2][3][4]
Q3: What are the signs of hepatotoxicity and how can I assess them?
A3: Signs of hepatotoxicity can include changes in liver enzyme levels (e.g., ALT, AST) in serum. In vitro assays, such as the Lactate (B86563) Dehydrogenase (LDH) leakage assay, can be used to assess cell membrane integrity in liver cell lines like HepaRG as an early indicator of cytotoxicity.[5][6]
Q4: Is pulmonary toxicity a concern with KBP-7018?
A4: Although not specifically reported for KBP-7018, some TKIs have been associated with pulmonary toxicities.[1] Monitoring for respiratory distress in animal models is important. Post-mortem, bronchoalveolar lavage (BAL) can be performed to assess for inflammation and cell damage in the lungs.[7][8][9]
Troubleshooting Guides
Issue: Unexpected animal mortality or severe morbidity in a long-term study.
-
Question: What are the immediate steps I should take if I observe unexpected mortality or severe morbidity in my KBP-7018 treated group?
-
Answer: Immediately consult with the institutional animal care and use committee (IACUC) and the attending veterinarian. A full necropsy and histopathological evaluation of all major organs by a qualified veterinary pathologist is critical to determine the cause of death or morbidity. Review your dosing procedures and calculations to rule out formulation or administration errors.
-
Issue: Significant increase in liver enzymes in treated animals.
-
Question: My KBP-7018 treated group shows a significant elevation in serum ALT and AST levels. How should I proceed?
-
Answer: This finding is suggestive of hepatotoxicity. It is advisable to collect liver tissue for histopathological analysis to identify any cellular damage. You may also consider conducting in vitro cytotoxicity assays, such as the LDH assay, using a relevant liver cell line to confirm a direct cytotoxic effect of KBP-7018.[5][10]
-
Issue: In vitro hERG assay shows significant inhibition.
-
Question: The hERG assay for KBP-7018 indicates a potential for QT prolongation. What are the next steps?
-
Answer: A positive hERG assay is a warning sign for potential cardiotoxicity.[3] The next steps should involve more comprehensive in vivo cardiac safety assessments, such as telemetry studies in a suitable animal model to continuously monitor ECGs. This will help to determine if the in vitro finding translates to an in vivo effect.
-
Data Presentation
Table 1: Potential Class-Related Toxicities of Tyrosine Kinase Inhibitors and Monitoring Strategies
| Organ System | Potential Toxicities | In Vitro Monitoring | In Vivo Monitoring |
| Cardiovascular | QT prolongation, arrhythmias, heart failure | hERG assay, cardiomyocyte contractility assays | ECG, echocardiography, blood pressure, histopathology of heart tissue |
| Hepatic | Elevated liver enzymes, liver damage | Cytotoxicity assays (LDH, MTT) in liver cell lines (e.g., HepaRG)[6] | Serum biochemistry (ALT, AST, ALP, bilirubin), histopathology of liver tissue |
| Pulmonary | Interstitial lung disease, pneumonitis | Not typically assessed in vitro | Respiratory rate, clinical observations, bronchoalveolar lavage (BAL) fluid analysis, histopathology of lung tissue[7][8] |
| Gastrointestinal | Diarrhea, nausea, vomiting | Not typically assessed in vitro | Clinical observations, body weight, food consumption, histopathology of GI tract |
| Endocrine | Hypothyroidism, hyperglycemia | Not typically assessed in vitro | Thyroid hormone levels, blood glucose, histopathology of endocrine organs |
Experimental Protocols
Protocol 1: In Vitro hERG Assay for Cardiotoxicity Screening
This protocol provides a general method for assessing the inhibitory effect of KBP-7018 on the hERG potassium channel using an automated patch-clamp system.
1. Cell Culture:
- Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG cells.[2][11]
- Culture the cells according to the supplier's recommendations.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Generate a series of dilutions to create a concentration-response curve.
3. Automated Patch-Clamp Electrophysiology:
- Harvest the cells and prepare a single-cell suspension.
- Load the cells and the compound dilutions onto the automated patch-clamp system (e.g., QPatch).[3][4]
- The system will establish a whole-cell patch-clamp configuration.
- Apply a specific voltage protocol to elicit hERG currents.
- Sequentially apply the different concentrations of KBP-7018 to the cells.
4. Data Analysis:
- Measure the hERG current amplitude before and after the application of KBP-7018.
- Calculate the percentage of inhibition for each concentration.
- Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Protocol 2: In Vitro LDH Cytotoxicity Assay for Hepatotoxicity Screening
This protocol outlines the measurement of LDH release from a liver cell line to assess KBP-7018-induced cytotoxicity.[5][12]
1. Cell Culture:
- Plate a suitable liver cell line, such as HepaRG or HepG2, in a 96-well plate and allow them to adhere.
2. Compound Treatment:
- Prepare a range of concentrations of this compound.
- Treat the cells with the compound for a specified duration (e.g., 24 or 48 hours).
- Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
3. LDH Measurement:
- After the treatment period, carefully collect the cell culture supernatant.
- Use a commercially available LDH cytotoxicity assay kit.[13]
- Follow the manufacturer's instructions to mix the supernatant with the assay reagents.
- This typically involves an enzymatic reaction where LDH converts lactate to pyruvate, leading to the formation of a colored product (formazan).[12]
- Incubate the reaction mixture as recommended.
4. Data Analysis:
- Measure the absorbance of the colored product using a microplate reader at the specified wavelength.
- Calculate the amount of LDH released, which is proportional to the number of damaged cells.
- Express the results as a percentage of the positive control.
Protocol 3: In Vivo Assessment of Pulmonary Toxicity via Bronchoalveolar Lavage (BAL) in a Rodent Model
This protocol describes the collection and analysis of BAL fluid from rodents to evaluate pulmonary inflammation and injury.[8][14]
1. Animal Dosing:
- Administer this compound to rodents (e.g., rats or mice) for the duration of the long-term study.
- Include a vehicle control group.
2. BAL Fluid Collection:
- At the end of the study, euthanize the animals.
- Expose the trachea and insert a cannula.
- Instill a specific volume of sterile saline or PBS into the lungs and then gently aspirate the fluid.[14]
- Repeat this washing procedure several times and pool the collected fluid.
3. BAL Fluid Analysis:
- Total and Differential Cell Counts:
- Centrifuge a small aliquot of the BAL fluid to pellet the cells.
- Resuspend the cells and perform a total cell count using a hemocytometer or an automated cell counter.[14]
- Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of different cell types (macrophages, neutrophils, lymphocytes, eosinophils).
- Biochemical Analysis:
- Centrifuge the remaining BAL fluid to obtain a cell-free supernatant.
- Measure the total protein concentration as an indicator of vascular permeability.
- Measure LDH activity in the supernatant as a marker of cell damage.[9]
- Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
4. Data Interpretation:
- An increase in total cells, particularly neutrophils, and elevated levels of protein and LDH in the BAL fluid of the KBP-7018 treated group compared to the control group would suggest pulmonary inflammation and toxicity.[9][15]
Mandatory Visualization
Caption: Hypothetical signaling pathway of KBP-7018.
Caption: Experimental workflow for long-term toxicity assessment.
Caption: Logical diagram for troubleshooting an in-study adverse event.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 7. Lung toxicity assessment using bronchoalveolar lavage fluid and pleural lavage fluid cytology by intratracheal treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspiration and Inspiration: Using Bronchoalveolar Lavage for Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches for the evaluation of pulmonary toxicity: bronchoalveolar lavage fluid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 14. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
KBP-7018 Hydrochloride Quality Control & Purity Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of KBP-7018 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound to ensure its stability?
This compound powder should be stored at -20°C for long-term stability (up to 2 years). For short-term storage, it can be kept at 4°C for up to two weeks. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to six months. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.
2. What is the typical purity specification for this compound?
The standard purity specification for this compound is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
3. Which analytical technique is most suitable for determining the purity of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended method for assessing the purity of this compound. This technique allows for the separation and quantification of the active pharmaceutical ingredient (API) from potential impurities.
4. What are the potential sources of impurities in this compound?
Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2][3] These can be broadly categorized as:
-
Organic Impurities: By-products from the chemical synthesis, residual starting materials, intermediates, and degradation products.[1][2]
-
Inorganic Impurities: Residual catalysts, salts, and heavy metals from the manufacturing process.[1][2][3]
-
Residual Solvents: Organic solvents used during synthesis and purification that are not completely removed.[1][3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peaks or very small peaks observed | - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- No sample injected. | - Prepare fresh mobile phase and ensure correct proportions.- Check detector settings and lamp status.- Verify autosampler or manual injection process. |
| Broad or tailing peaks | - Column contamination.- Inappropriate mobile phase pH.- Column overloading. | - Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Split peaks | - Column void or channeling.- Sample solvent incompatible with mobile phase. | - Replace the column.- Dissolve the sample in the mobile phase whenever possible. |
| Baseline drift | - Column temperature fluctuation.- Contaminated detector flow cell. | - Use a column oven to maintain a constant temperature.- Flush the flow cell with a strong solvent.[4] |
| Ghost peaks | - Contaminated mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Implement a needle wash step in the injection sequence. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by RP-HPLC
This protocol outlines a standard method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 min, 90% B for 2 min, 10% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
Data Presentation
Table 1: Representative Purity Data for Three Batches of this compound
| Batch Number | Purity by HPLC (%) | Major Impurity (%) | Total Impurities (%) |
| KBP7018-A01 | 99.2 | 0.3 | 0.8 |
| KBP7018-A02 | 98.7 | 0.5 | 1.3 |
| KBP7018-A03 | 99.5 | 0.2 | 0.5 |
Table 2: Acceptance Criteria for this compound Quality Control
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | 1H NMR, MS | Conforms to structure |
| Purity | HPLC | ≥ 98.0% |
| Individual Impurity | HPLC | ≤ 0.5% |
| Total Impurities | HPLC | ≤ 2.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Troubleshooting Logic for Poor HPLC Peak Shape.
References
Overcoming resistance to KBP-7018 hydrochloride in cancer cell lines
Disclaimer: KBP-7018 hydrochloride is a tyrosine kinase inhibitor targeting c-KIT, PDGFR, and RET, with primary research focusing on idiopathic pulmonary fibrosis.[1][2][3][4][5][6] The following guide addresses hypothetical resistance in cancer cell lines based on established mechanisms for this class of inhibitors, as specific data on KBP-7018 resistance in cancer is not currently available in published literature.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent tyrosine kinase inhibitor that selectively targets c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during Transfection (RET) kinases.[1][3][4] By inhibiting these kinases, it blocks downstream signaling pathways that can be crucial for the proliferation and survival of certain cancer cells.
Q2: My cancer cell line, which was initially sensitive to KBP-7018, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
A2: Acquired resistance to tyrosine kinase inhibitors like KBP-7018 typically falls into three main categories:
-
On-Target Alterations: Secondary mutations in the kinase domains of c-KIT, PDGFR, or RET can prevent KBP-7018 from binding effectively.[3][7][8] The "gatekeeper" residue is a common site for such mutations.[6][7]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blockade of c-KIT, PDGFR, or RET.[6][8] Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK/ERK signaling cascades.[4][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively pump KBP-7018 out of the cell, reducing its intracellular concentration and efficacy.[4][10]
Q3: How can I determine which resistance mechanism is active in my cell line?
A3: A systematic approach is required:
-
Sequence the Target Kinases: Perform Sanger or Next-Generation Sequencing (NGS) of the c-KIT, PDGFR, and RET kinase domains to check for mutations.[9][11][12]
-
Analyze Downstream Signaling: Use Western blotting to assess the phosphorylation status of key proteins in bypass pathways, such as AKT and ERK.[1][2][5][9][13] Persistent activation of these pathways in the presence of KBP-7018 suggests a bypass mechanism.
-
Measure Drug Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to determine the expression levels of ABC transporter genes like ABCB1.[14][15][16][17]
Q4: Are there strategies to overcome resistance to KBP-7018?
A4: Yes, depending on the mechanism:
-
For Target Mutations: A next-generation inhibitor that is effective against the specific mutation may be required.
-
For Bypass Pathways: Combination therapy is often effective. For example, if the PI3K/AKT pathway is activated, combining KBP-7018 with a PI3K or AKT inhibitor could restore sensitivity.[6]
-
For Drug Efflux: Co-administration with an inhibitor of the specific ABC transporter (e.g., a P-glycoprotein inhibitor) can increase the intracellular concentration of KBP-7018.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| Decreased efficacy of KBP-7018 in a previously sensitive cell line. | 1. Development of secondary mutations in c-KIT, PDGFR, or RET. | 1. Sequence the kinase domains of the target genes to identify mutations. (See Protocol 3) |
| 2. Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK/ERK). | 2. Perform Western blot analysis for phosphorylated AKT and ERK. (See Protocol 2) | |
| 3. Increased expression of drug efflux pumps (e.g., P-glycoprotein). | 3. Analyze ABCB1 gene and protein expression via qPCR and Western blot. (See Protocol 4) | |
| Inconsistent results in cell viability assays. | 1. Cell seeding density is not optimal. | 1. Ensure cells are in the logarithmic growth phase and seeding is uniform. |
| 2. Issues with the viability reagent. | 2. Confirm the viability reagent is not expired and incubation time is optimal for your cell line. | |
| 3. Edge effects in multi-well plates. | 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.[4][18] | |
| Difficulty establishing a KBP-7018-resistant cell line. | 1. Insufficient drug concentration or exposure time. | 1. Gradually increase the concentration of KBP-7018 in a stepwise manner over several weeks or months.[19] |
| 2. Cell line is not viable under prolonged drug pressure. | 2. Use a pulsed treatment approach, alternating between drug exposure and recovery periods.[10] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for KBP-7018 in Sensitive and Resistant Cell Lines
| Cell Line | Description | KBP-7018 IC50 (nM) | Fold Resistance |
| CancerCell-Parental | Sensitive parental line | 15 | - |
| CancerCell-Resistant | KBP-7018 resistant derivative | 250 | 16.7 |
Table 2: Hypothetical Gene Expression Changes in Resistant vs. Parental Cell Lines (qPCR)
| Gene | Function | Relative mRNA Expression (Fold Change in Resistant Line) |
| ABCB1 | Drug Efflux Pump | 12.5 |
| c-KIT | Drug Target | 1.2 |
| PDGFRB | Drug Target | 1.1 |
| RET | Drug Target | 0.9 |
Experimental Protocols
Protocol 1: Generating a KBP-7018-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing drug concentrations.[10][19]
-
Initial IC50 Determination: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of KBP-7018 in your parental cancer cell line.
-
Initial Culture: Culture the parental cells in standard medium containing KBP-7018 at a concentration equal to the IC50.
-
Monitoring and Dose Escalation: Initially, a large portion of cells will die. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. Once the cells recover and begin to proliferate steadily, increase the KBP-7018 concentration by 1.5- to 2-fold.
-
Stepwise Increase: Repeat the process of recovery and dose escalation. It may take several months to develop significant resistance.
-
Freezing Stocks: At each stage of increased resistance, freeze vials of cells for future experiments. This is crucial in case the cells die at a higher concentration.[19]
-
Confirmation of Resistance: Once the cells can proliferate in a concentration at least 10-fold higher than the initial IC50, confirm the resistance by performing a new cell viability assay to compare the IC50 of the resistant line to the parental line.[19]
Protocol 2: Western Blot for Bypass Pathway Activation
This protocol details the detection of phosphorylated (activated) ERK and AKT.[1][2][5][13][20]
-
Cell Treatment: Seed both parental and KBP-7018-resistant cells. Allow them to adhere overnight. Treat the cells with KBP-7018 at the IC50 concentration of the parental line for various time points (e.g., 0, 2, 6, 24 hours).
-
Protein Extraction: Place plates on ice, aspirate the medium, and wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load samples onto a 10% SDS-polyacrylamide gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis can be used to quantify the ratio of phosphorylated to total protein.
Protocol 3: Sanger Sequencing of Kinase Domains
This protocol outlines the steps for identifying point mutations in the kinase domains of c-KIT, PDGFR, and RET.[11][21][22][23]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both parental and KBP-7018-resistant cell lines. Use a reverse transcription kit to synthesize complementary DNA (cDNA).
-
PCR Amplification: Design primers to specifically amplify the kinase domain regions of c-KIT, PDGFRB, and RET from the cDNA. Perform PCR to amplify these target regions.
-
PCR Product Purification: Run the PCR products on an agarose (B213101) gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a PCR purification kit.
-
Sequencing Reaction: Set up sequencing reactions using the purified PCR products, one of the PCR primers (forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.
-
Sequence Analysis: The sequencing products are analyzed on a capillary electrophoresis-based DNA sequencer. The resulting chromatograms are then compared between the parental and resistant cell lines to identify any nucleotide changes that result in amino acid substitutions.
Protocol 4: Quantitative PCR (qPCR) for ABCB1 Expression
This protocol is for measuring the relative mRNA expression of the ABCB1 gene.[14][15][16][24]
-
RNA Extraction and cDNA Synthesis: As in Protocol 3, extract total RNA from parental and resistant cells and synthesize cDNA.
-
qPCR Reaction Setup: In a qPCR plate, prepare reactions for each sample (parental and resistant) in triplicate. Each reaction should contain cDNA, SYBR Green Master Mix, and forward and reverse primers for the ABCB1 gene. Also, set up reactions for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
qPCR Run: Perform the qPCR on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression of the ABCB1 gene in the resistant cells compared to the parental cells. An increase in the calculated value indicates upregulation of the gene.
Visualizations
Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling.
Caption: Resistance via activation of an alternative receptor tyrosine kinase.
Caption: Workflow to identify the mechanism of KBP-7018 resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ABCB1 regulation through LRPPRC is influenced by the methylation status of the GC -100 box in its promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 22. Sanger Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 23. researchgate.net [researchgate.net]
- 24. origene.com [origene.com]
Validation & Comparative
A Preclinical Comparative Analysis of KBP-7018 Hydrochloride and Nintedanib in Models of Idiopathic Pulmonary Fibrosis
Disclaimer: This guide provides a comparative overview of KBP-7018 hydrochloride and nintedanib (B1663095) based on currently available preclinical data. It is important to note that there are no publicly available, peer-reviewed studies that offer a direct, head-to-head quantitative comparison of the efficacy of these two compounds in the same idiopathic pulmonary fibrosis (IPF) model. Claims of superior efficacy for this compound over nintedanib in a bleomycin-induced pulmonary fibrosis model are based on "unpublished data" as cited in a 2015 pharmacokinetic study by Huang et al.[1][2] This guide, therefore, synthesizes information from individual studies on each compound to provide an objective comparison for researchers, scientists, and drug development professionals.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is an approved treatment that slows the rate of lung function decline.[3] this compound is a novel selective tyrosine kinase inhibitor that has been investigated in preclinical models for its potential as an IPF therapeutic.[1][4] This guide compares the two compounds based on their mechanisms of action, available preclinical data, and pharmacokinetic profiles.
Mechanism of Action
Both this compound and nintedanib are small molecule tyrosine kinase inhibitors, but they target different, albeit overlapping, sets of kinases involved in the pathogenesis of fibrosis.
This compound: This compound is a selective tyrosine kinase inhibitor with potent inhibitory effects on c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET).[5] The inhibition of these kinases is thought to interfere with key processes in fibrosis, including fibroblast proliferation, migration, and differentiation.
Nintedanib: Nintedanib is a multi-targeted tyrosine kinase inhibitor that acts on platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[6][7] By blocking these receptors, nintedanib interferes with signaling pathways that are crucial for the proliferation and migration of fibroblasts, as well as the deposition of extracellular matrix.[6] There is also evidence to suggest that nintedanib can indirectly modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[8]
Signaling Pathway Diagrams
In Vitro Potency
The following table summarizes the reported in vitro inhibitory concentrations (IC50) for both compounds against their respective target kinases.
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-KIT | 10[5] |
| PDGFR | 7.6[5] | |
| RET | 25[5] | |
| Nintedanib | PDGFRα | 59 |
| PDGFRβ | 65 | |
| FGFR1 | 69 | |
| FGFR2 | 37 | |
| FGFR3 | 108 | |
| VEGFR1 | 34 | |
| VEGFR2 | 21 | |
| VEGFR3 | 13 |
Preclinical Efficacy in IPF Models
The bleomycin-induced pulmonary fibrosis model in mice is a widely used and accepted model for studying IPF and testing the efficacy of potential therapeutics. While a direct comparison is unavailable, the following summarizes the findings for each compound from individual studies.
This compound: As previously mentioned, a 2015 study by Huang et al. reported that this compound demonstrated "excellent activity from 10 mg/kg/day to 100 mg/kg/day in a bleomycin-induced pulmonary fibrosis model in C57 mice both in a prophylactic and a treatment study".[1] The same study also claims "improved efficacy of KBP-7018 over nintedanib".[1] However, the quantitative data supporting these claims have not been published.
Nintedanib: Nintedanib has been extensively studied in preclinical models of pulmonary fibrosis.[9][10][11] In the bleomycin-induced mouse model, nintedanib has been shown to:
-
Reduce the Ashcroft score, a measure of lung fibrosis.
-
Decrease the accumulation of collagen in the lungs.
-
Reduce the levels of pro-inflammatory and pro-fibrotic mediators.
Pharmacokinetic Properties
A comparison of the pharmacokinetic profiles of this compound and nintedanib reveals some differences that may be relevant for their clinical development and potential dosing regimens.
| Parameter | This compound | Nintedanib |
| Bioavailability | Moderate (21%-68% in preclinical species)[4] | Low (~4.7% in humans)[12] |
| Time to Max. Concentration (Tmax) | 0.25-6 hours (in preclinical species)[4] | ~2-4 hours (in humans) |
| Half-life | Predicted acceptable half-life (4.8-19.3 hours in humans)[4] | ~9.5 hours (in IPF patients)[12] |
| Elimination | Primarily predicted to be through metabolism | Primarily through fecal/biliary excretion (~93%)[12] |
Experimental Protocols
The following is a generalized protocol for the bleomycin-induced pulmonary fibrosis model in mice, which has been used to evaluate both this compound and nintedanib.
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis:
-
Mice are anesthetized.
-
A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) is administered.
-
-
Treatment Administration:
-
Prophylactic regimen: Treatment with the test compound (e.g., this compound or nintedanib) begins at the same time as or shortly after bleomycin administration.
-
Therapeutic regimen: Treatment starts at a later time point (e.g., 7 or 14 days after bleomycin) when fibrosis is already established.
-
Compounds are typically administered daily via oral gavage.
-
-
Endpoint Analysis:
-
Animals are euthanized at a predetermined time point (e.g., 14, 21, or 28 days after bleomycin administration).
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis:
-
Hydroxyproline assay to quantify total lung collagen content.
-
ELISA or multiplex assays to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and pro-fibrotic mediators (e.g., TGF-β) in bronchoalveolar lavage (BAL) fluid or lung homogenates.
-
-
Gene Expression Analysis: qPCR or RNA sequencing to analyze the expression of fibrotic marker genes (e.g., Col1a1, Acta2).
-
Experimental Workflow Diagram
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 10. KBP-7018 HCl - Immunomart [immunomart.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
A Comparative Analysis of KBP-7018 and Other PDGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tyrosine kinase inhibitor KBP-7018 with other established Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. This analysis is supported by available preclinical and clinical data to aid in the evaluation and selection of appropriate inhibitors for research and development purposes.
The dysregulation of the PDGFR signaling pathway is a known driver in various pathological conditions, including fibrotic diseases and cancer. This has spurred the development of numerous inhibitors targeting the tyrosine kinase activity of PDGFR. KBP-7018 is an emerging player in this field, demonstrating potent inhibitory activity against PDGFRs. This guide will compare KBP-7018 with other well-characterized PDGFR inhibitors such as imatinib, sunitinib, sorafenib (B1663141), and nintedanib, focusing on their in vitro potency, clinical trial outcomes, and underlying mechanisms of action.
In Vitro Potency of PDGFR Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of KBP-7018 and other selected PDGFR inhibitors against their target kinases. It is important to note that these values are derived from various studies and the experimental conditions may differ.
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Key Targets (IC50 in nM) |
| KBP-7018 | 26 | 34 | c-KIT (10), RET (7.6) |
| Imatinib | - | - | c-Kit (100), v-Abl (600) |
| Sunitinib | - | - | VEGFRs, KIT, FLT3, RET |
| Sorafenib | - | - | VEGFR, Raf kinases |
| Nintedanib | - | - | VEGFR, FGFR |
Clinical Trial Performance of PDGFR Inhibitors
The clinical efficacy and safety of PDGFR inhibitors have been evaluated in numerous trials for various indications. The following table provides a snapshot of key clinical trial data for the comparator drugs. As of the latest available information, KBP-7018 is in preclinical development for idiopathic pulmonary fibrosis.[1]
| Inhibitor | Indication | Phase | Key Outcomes | Common Adverse Events |
| Imatinib | Gastrointestinal Stromal Tumors (GIST) | Phase III | Significant improvement in recurrence-free and overall survival in patients with high-risk GIST.[2] | Swelling, muscle cramps, tiredness. |
| Sunitinib | Imatinib-resistant GIST | Phase III | Significantly prolonged time to progression and overall survival.[3] | Fatigue, diarrhea, skin discoloration, nausea.[3] |
| Sorafenib | Advanced Hepatocellular Carcinoma (HCC) | Phase III | Median overall survival was 10.7 months in the sorafenib group vs. 7.9 months in the placebo group.[4] | Diarrhea, weight loss, hand-foot skin reaction, hypophosphatemia.[4] |
| Nintedanib | Idiopathic Pulmonary Fibrosis (IPF) | Phase III | Significantly reduced the annual rate of decline in forced vital capacity (FVC).[5][6] | Diarrhea, nausea, vomiting. |
Signaling Pathways and Mechanisms of Action
PDGFR inhibitors typically function by competing with ATP for the binding site within the catalytic domain of the receptor tyrosine kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and migration.
Caption: Simplified PDGFR signaling pathway and the point of inhibition by KBP-7018 and other PDGFR inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PDGFR inhibitors. Specific details may vary between studies.
In Vitro Kinase Assay (Radiometric Filter-Binding Assay)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Objective: To determine the IC50 value of a test compound against a specific PDGFR isoform.
Materials:
-
Recombinant human PDGFR (α or β)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitor (e.g., KBP-7018) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and test inhibitor (or DMSO for control).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro radiometric kinase assay.
Cell-Based PDGFR Autophosphorylation Assay
This assay measures the inhibitory effect of a compound on the phosphorylation of PDGFR in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting ligand-induced PDGFR autophosphorylation.
Materials:
-
A cell line expressing PDGFR (e.g., NIH-3T3)
-
Cell culture medium
-
PDGF ligand (e.g., PDGF-BB)
-
Test inhibitor
-
Lysis buffer
-
Antibodies: anti-phospho-PDGFR and anti-total-PDGFR
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and grow to a suitable confluency.
-
Starve the cells in a serum-free medium to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Stimulate the cells with a PDGF ligand for a short period to induce receptor autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated PDGFR and total PDGFR in the lysates using Western blotting or ELISA.
-
Normalize the phosphorylated PDGFR signal to the total PDGFR signal.
-
Calculate the percentage of inhibition of PDGFR phosphorylation for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for a cell-based PDGFR autophosphorylation assay.
Conclusion
KBP-7018 is a potent inhibitor of PDGFRα and PDGFRβ with additional activity against c-KIT and RET. Its preclinical profile suggests potential therapeutic applications, particularly in idiopathic pulmonary fibrosis. When compared to established PDGFR inhibitors, KBP-7018's multi-targeted nature is a key feature. Imatinib, sunitinib, and sorafenib have demonstrated clinical efficacy in various cancers, with distinct target profiles and associated adverse events. Nintedanib is a key therapeutic for idiopathic pulmonary fibrosis, a potential indication for KBP-7018.
The choice of a PDGFR inhibitor for research or clinical development will depend on the specific biological context, the desired selectivity profile, and the therapeutic indication. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the rapidly evolving landscape of PDGFR-targeted therapies. Further head-to-head comparative studies will be crucial for definitively positioning KBP-7018 relative to existing treatments.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival Outcomes Associated With 3 Years vs 1 Year of Adjuvant Imatinib for Patients With High-Risk Gastrointestinal Stromal Tumors: An Analysis of a Randomized Clinical Trial After 10-Year Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Sorafenib in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nintedanib in the management of idiopathic pulmonary fibrosis: clinical trial evidence and real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
KBP-7018 Hydrochloride: A Competitive Landscape in Anti-Fibrotic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KBP-7018 hydrochloride, a novel tyrosine kinase inhibitor, against established anti-fibrotic therapies, pirfenidone (B1678446) and nintedanib (B1663095). The information is intended to support research and development efforts in the field of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).
Mechanism of Action: A Multi-Targeted Approach
This compound is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET. This multi-targeted approach is designed to interrupt key signaling pathways involved in the pathogenesis of fibrosis.
The comparative inhibitory activities of KBP-7018 and existing therapies are summarized below:
| Compound | Primary Targets | IC50 Values |
| This compound | c-KIT, PDGFR, RET | c-KIT: 10 nM, PDGFR: 7.6 nM, RET: 25 nM |
| Nintedanib | VEGFR, FGFR, PDGFR | Data for direct comparison not available in the search results. |
| Pirfenidone | Multiple pathways including TGF-β | Not a kinase inhibitor; mechanism is not based on IC50 values. |
Preclinical Efficacy: In Vivo and In Vitro Models
In Vivo Animal Models: Bleomycin-Induced Pulmonary Fibrosis
A pivotal study by Huang et al. (2017) evaluated the efficacy of KBP-7018 in a bleomycin-induced mouse model of pulmonary fibrosis and compared it directly with nintedanib.
Key Findings:
-
Survival Rate: KBP-7018 demonstrated a dose-dependent improvement in the 28-day survival rate, with the high-dose group showing superior efficacy compared to nintedanib.
| Treatment Group | Dose (mg/kg, q.d.) | 28-Day Survival Rate (%) |
| Vehicle Control | - | 40 |
| KBP-7018 | 10 | 50 |
| KBP-7018 | 30 | 70 |
| KBP-7018 | 100 | 90 |
| Nintedanib | 100 | 70 |
Data from Huang Z, et al. ACS Med Chem Lett. 2017.
In Vitro Fibroblast Models
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language.
KBP-7018 Signaling Pathway Inhibition
Caption: KBP-7018 inhibits key fibrotic signaling pathways.
Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for in vivo anti-fibrotic drug testing.
Experimental Workflow: TGF-β1-Induced Fibroblast Differentiation
Caption: Workflow for in vitro anti-fibrotic drug screening.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Induction of Fibrosis:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill a single dose of bleomycin sulfate (B86663) (typically 1.5-3.0 U/kg) in sterile saline.
-
-
Treatment:
-
Administer this compound, nintedanib, or pirfenidone orally (gavage) once daily, starting from day 1 post-bleomycin instillation for 28 days.
-
A vehicle control group should receive the same volume of the vehicle used to dissolve the compounds.
-
-
Monitoring:
-
Record survival and body weight daily.
-
-
Endpoint Analysis (Day 28):
-
Euthanize mice and collect lung tissues.
-
Histopathology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively. Score fibrosis severity using the Ashcroft scoring system.
-
Biochemical Analysis: Homogenize a portion of the lung tissue for hydroxyproline assay to quantify total collagen content.
-
TGF-β1-Induced Myofibroblast Differentiation
-
Cell Culture:
-
Culture primary human lung fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to sub-confluence.
-
-
Serum Starvation:
-
Once cells reach desired confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
-
Treatment and Stimulation:
-
Pre-incubate cells with various concentrations of this compound, nintedanib, or pirfenidone for 1-2 hours.
-
Add recombinant human TGF-β1 (typically 2-10 ng/mL) to the culture medium.
-
A vehicle control group should be included.
-
-
Incubation:
-
Incubate the cells for 24 to 72 hours, depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
Western Blot: Lyse cells and analyze protein expression of α-smooth muscle actin (α-SMA) and Collagen Type I.
-
Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA expression levels of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
Immunofluorescence: Fix cells and stain for α-SMA to visualize stress fiber formation.
-
Proliferation Assay: Measure cell proliferation using methods such as BrdU incorporation or MTT assay.
-
Conclusion
This compound presents a promising multi-targeted approach for the treatment of idiopathic pulmonary fibrosis. Preclinical in vivo data suggests superior efficacy in improving survival rates compared to nintedanib in a bleomycin-induced fibrosis model. Further in vitro studies are warranted to fully elucidate its comparative effectiveness against current standards of care in inhibiting key cellular processes of fibrosis. The provided experimental protocols offer a framework for conducting such comparative analyses.
KBP-7018 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of KBP-7018 hydrochloride, a novel multi-kinase inhibitor, with other approved treatments for Idiopathic Pulmonary Fibrosis (IPF). Experimental data and methodologies are presented to offer a comprehensive overview for researchers in drug discovery and development.
Executive Summary
This compound is a potent inhibitor of c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) tyrosine kinases, with IC50 values of 10 nM, 7.6 nM, and 25 nM, respectively.[1][2] Developed as a potential therapeutic for Idiopathic Pulmonary Fibrosis (IPF), its efficacy is being evaluated in the context of its specific kinase inhibition profile compared to existing IPF treatments, nintedanib (B1663095) and pirfenidone. While detailed broad-panel kinase screening data for KBP-7018's cross-reactivity is not publicly available in its entirety, this guide synthesizes the known primary targets and compares them against the profiles of established IPF therapies.
Comparative Kinase Inhibition Profile
The table below summarizes the known inhibitory activities of this compound against its primary targets and compares them with the multi-target profile of nintedanib. Pirfenidone is also included for context, although it is not a kinase inhibitor and its mechanism of action is believed to be through modulation of cytokine and growth factor expression.
| Kinase Target Family | This compound (IC50) | Nintedanib (IC50) | Pirfenidone |
| Primary Targets | |||
| c-KIT | 10 nM[1][2] | - | Not a kinase inhibitor |
| PDGFR (α and β) | 7.6 nM[1][2] | 59 nM (PDGFRα), 65 nM (PDGFRβ) | Not a kinase inhibitor |
| RET | 25 nM[1][2] | - | Not a kinase inhibitor |
| Other Key Targets | |||
| VEGFR (1, 2, 3) | Data not available | 13-34 nM | Not a kinase inhibitor |
| FGFR (1, 2, 3) | Data not available | 37-108 nM | Not a kinase inhibitor |
| Src family kinases | Data not available | 156-213 nM | Not a kinase inhibitor |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The following section details a representative methodology for an in vitro kinase inhibition assay, a standard method used to determine the potency and selectivity of kinase inhibitors like KBP-7018.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)
-
Stop solution (e.g., 1% phosphoric acid)
-
Filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and kinase reaction buffer are combined in the wells of a microtiter plate.
-
Inhibitor Addition: The diluted test compound is added to the reaction mixture. A DMSO-only control (vehicle) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of γ-³³P-ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of the stop solution.
-
Substrate Capture: The reaction mixture is transferred to a filter plate, where the phosphorylated substrate binds to the filter membrane.
-
Washing: The filter plate is washed multiple times to remove unincorporated γ-³³P-ATP.
-
Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Idiopathic Pulmonary Fibrosis and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Key signaling pathways in IPF and targets of KBP-7018 and Nintedanib.
Caption: Workflow for an in vitro kinase inhibition assay.
References
Comparative Efficacy of KBP-7018 Hydrochloride and Existing Treatments for Idiopathic Pulmonary Fibrosis
This guide provides a detailed comparison of the preclinical candidate KBP-7018 hydrochloride with the approved treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib (B1663095) and pirfenidone (B1678446). The comparison focuses on their mechanisms of action, efficacy data from preclinical and clinical studies, and the experimental protocols of pivotal trials. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Comparison
The following tables summarize the key characteristics and efficacy data for this compound, nintedanib, and pirfenidone. It is important to note that the data for KBP-7018 is from preclinical studies, while the data for nintedanib and pirfenidone is from Phase III clinical trials.
Table 1: Comparison of Mechanism of Action and Physicochemical Properties
| Feature | This compound | Nintedanib | Pirfenidone |
| Drug Class | Tyrosine Kinase Inhibitor | Tyrosine Kinase Inhibitor | Pyridone derivative with anti-fibrotic, anti-inflammatory, and antioxidant properties |
| Primary Targets | c-KIT, Platelet-Derived Growth Factor Receptor (PDGFR), RET proto-oncogene[1][2][3][4] | Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), PDGFR[1][3][5][6] | Unknown, but modulates multiple pathways including TGF-β[7][8][9] |
| IC50 Values | c-KIT: 10 nM, PDGFR: 7.6 nM, RET: 25 nM[1][4] | PDGFRα: 26 nM, PDGFRβ: 34 nM (in primary human lung fibroblasts)[7] | Not applicable, as the direct molecular target is not fully elucidated. |
| Administration | Oral (preclinical)[5][7][10] | Oral | Oral |
Table 2: Comparison of Efficacy Data
| Efficacy Endpoint | This compound (Preclinical Data) | Nintedanib (Clinical Data - INPULSIS Trials) | Pirfenidone (Clinical Data - CAPACITY & ASCEND Trials) |
| Primary Efficacy Model | Bleomycin-induced pulmonary fibrosis in mice[7] | Phase III, randomized, double-blind, placebo-controlled trials in patients with IPF[11][12] | Phase III, randomized, double-blind, placebo-controlled trials in patients with IPF[13][14][15] |
| Effect on Lung Function | Showed excellent activity in prophylactic and treatment studies in the animal model (unpublished data mentioned in a 2015 publication)[7] | Significantly reduced the annual rate of decline in Forced Vital Capacity (FVC) compared to placebo.[11][12] | Significantly reduced the annual rate of decline in FVC compared to placebo.[13][14] |
| Quantitative FVC Change | Not publicly available. | INPULSIS-1: -114.7 mL/year with nintedanib vs. -239.9 mL/year with placebo. INPULSIS-2: -113.6 mL/year with nintedanib vs. -207.3 mL/year with placebo.[12] | Pooled Analysis: Adjusted annual rate of FVC decline of -109.0 mL with pirfenidone vs. -207.5 mL with placebo.[13] |
Experimental Protocols
Preclinical Efficacy of KBP-7018: Bleomycin-Induced Pulmonary Fibrosis Model
The efficacy of KBP-7018 was evaluated in a widely used preclinical model of pulmonary fibrosis induced by bleomycin (B88199). While specific details of the KBP-7018 studies are not fully published, a general protocol for this model is as follows:
-
Animal Model: C57BL/6 mice or Wistar/Sprague Dawley rats are commonly used.[10][16]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized animals to induce lung injury and subsequent fibrosis.[10][16][17][18][19]
-
Treatment Groups:
-
Prophylactic: KBP-7018 administration is initiated before or at the same time as bleomycin instillation.
-
Therapeutic: KBP-7018 administration is started at a set time point after bleomycin instillation when fibrosis is already established.[16]
-
-
Dosage: Based on the available information, KBP-7018 showed activity from 10 mg/kg/day to 100 mg/kg/day in a mouse model.[7]
-
Assessment of Efficacy:
-
Histopathology: Lungs are harvested at the end of the study (e.g., 14 or 21 days post-bleomycin) and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrosis. The severity of fibrosis is often quantified using a scoring system, such as the Ashcroft score.
-
Biochemical Analysis: Lung collagen content is measured, typically by quantifying hydroxyproline (B1673980) levels.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers such as TGF-β, α-SMA, and collagen type I.
-
Clinical Efficacy of Nintedanib: INPULSIS Trials
The efficacy of nintedanib was established in two replicate Phase III, randomized, double-blind, placebo-controlled trials named INPULSIS-1 and INPULSIS-2.[11][12]
-
Study Population: Patients with a diagnosis of Idiopathic Pulmonary Fibrosis, FVC ≥50% of predicted value, and a diffusing capacity of the lung for carbon monoxide (DLCO) of 30% to 79% of the predicted value.[20]
-
Treatment: Patients were randomized to receive either 150 mg of nintedanib twice daily or a placebo for 52 weeks.
-
Primary Endpoint: The annual rate of decline in Forced Vital Capacity (FVC).[12]
-
Key Secondary Endpoints:
-
Time to first acute exacerbation.
-
Change from baseline in the St. George's Respiratory Questionnaire (SGRQ) total score.[12]
-
-
Statistical Analysis: The annual rate of FVC decline was analyzed using a random-coefficient regression model.
Clinical Efficacy of Pirfenidone: CAPACITY and ASCEND Trials
The clinical efficacy of pirfenidone was demonstrated in three Phase III, randomized, double-blind, placebo-controlled trials: two replicate studies known as CAPACITY (004 and 006) and the ASCEND (016) study.
-
Study Population: Patients with IPF with an FVC between 50% and 90% of the predicted value and a DLCO of not less than 35% of the predicted value.
-
Treatment: Patients were randomized to receive either oral pirfenidone (2403 mg/day) or a placebo for at least 72 weeks (CAPACITY) or 52 weeks (ASCEND).
-
Primary Endpoint: Change in FVC from baseline to the end of the study period.[15]
-
Key Secondary Endpoints:
-
Six-minute walk test (6MWT) distance.
-
Progression-free survival.
-
Dyspnea scores.
-
-
Statistical Analysis: The primary endpoint was analyzed using a mixed-effects model for repeated measures.
Signaling Pathways and Experimental Workflows
Signaling Pathways Targeted by KBP-7018 and Nintedanib
Caption: Targeted signaling pathways of KBP-7018 and nintedanib in IPF.
Pirfenidone's Putative Anti-Fibrotic Mechanisms
Caption: Putative multi-faceted mechanism of action of pirfenidone.
General Workflow of a Phase III IPF Clinical Trial
Caption: A generalized workflow for a pivotal Phase III clinical trial in IPF.
Summary and Conclusion
This compound is a promising preclinical candidate for the treatment of IPF, with a distinct tyrosine kinase inhibition profile targeting c-KIT, PDGFR, and RET. Preclinical data suggests potential efficacy in animal models of pulmonary fibrosis.
In comparison, nintedanib and pirfenidone are established therapies for IPF with proven clinical efficacy in large-scale Phase III trials. Nintedanib is a multi-targeted tyrosine kinase inhibitor, sharing PDGFR inhibition with KBP-7018, but also targeting VEGFR and FGFR. Pirfenidone has a less defined mechanism of action but is known to modulate multiple fibrotic and inflammatory pathways.
The primary advantage of nintedanib and pirfenidone is the extensive clinical data supporting their efficacy in slowing the decline of lung function in IPF patients. The key limitation for KBP-7018 is the current lack of clinical data. Future Phase I and subsequent clinical trials will be crucial to determine the safety and efficacy of KBP-7018 in humans and to understand its potential positioning relative to the existing standards of care for Idiopathic Pulmonary Fibrosis. Researchers and clinicians will be keenly watching the clinical development of KBP-7018 to see if its promising preclinical profile translates into a meaningful therapeutic benefit for patients.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. minicule.com [minicule.com]
- 5. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. sterispharma.com [sterispharma.com]
- 9. atsjournals.org [atsjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Broad Therapeutic Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 20. The efficacy of nintedanib in 158 patients with idiopathic pulmonary fibrosis in real-world settings: A multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking KBP-7018 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of KBP-7018 hydrochloride against established second-generation tyrosine kinase inhibitors (TKIs), offering researchers, scientists, and drug development professionals a detailed analysis of its preclinical profile. This compound is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and RET.[1][2] While primarily investigated for idiopathic pulmonary fibrosis, its specific kinase inhibition profile suggests potential applications in oncology, particularly in cancers driven by aberrant signaling of these kinases.[1][3]
This document summarizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a thorough evaluation of this compound in the context of second-generation TKIs such as dasatinib, nilotinib, and bosutinib (B1684425).
Data Presentation: Quantitative Comparison of Kinase Inhibition
The following tables provide a summary of the in vitro inhibitory potency of this compound and second-generation TKIs against their respective target kinases. This data allows for a direct comparison of their activity against key oncogenic drivers.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target Kinase | This compound IC50 (nM) |
| c-KIT | 10[1] |
| PDGFR | 7.6[1] |
| RET | 25[1] |
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Second-Generation TKIs
| Target Kinase | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| BCR-ABL | <1[4] | 20 - 60[5] | 1.2 (for SRC)[6] |
| c-KIT | 79[4] | 210[5] | >10,000 |
| PDGFRβ | <30[7] | 69[5] | 31 |
| SRC Family Kinases | 0.8[4] | - | 1.2[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 3: Preclinical Pharmacokinetic Parameters of KBP-7018
| Species | Dosing Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) |
| Mouse | Oral | 21 | 187 | 0.25 |
| Rat | Oral | 68 | 1250 | 2 |
| Dog | Oral | 33 | 1180 | 6 |
| Monkey | Oral | 55 | 643 | 4 |
| (Data from a preclinical pharmacokinetics study of KBP-7018)[3] |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified signaling pathway of c-KIT, PDGFR, and RET.
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical evaluation of a TKI.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator TKIs against target kinases (c-KIT, PDGFR, RET).
Materials:
-
Recombinant human kinase enzymes (c-KIT, PDGFR, RET).
-
Kinase-specific substrate peptide.
-
[γ-³³P]ATP.
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (this compound, second-generation TKIs) dissolved in DMSO.
-
96-well assay plates.
-
Phosphocellulose filter mats.
-
Scintillation counter.
-
Stop solution (e.g., 75 mM phosphoric acid).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound and comparator TKIs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., those with known c-KIT, PDGFR, or RET alterations).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of this compound and comparator TKIs on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Materials:
-
Mice (e.g., CD-1 or BALB/c).
-
This compound formulated for oral administration.
-
Dosing gavage needles.
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (if required for blood collection).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Acclimatize the animals prior to the study.
-
Administer a single oral dose of this compound to each mouse.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood to obtain plasma and store the samples at -80°C until analysis.
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of KBP-7018 in plasma.
-
Analyze the plasma samples to determine the concentration of KBP-7018 at each time point.
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ClinPGx [clinpgx.org]
- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
KBP-7018 Hydrochloride: A Potential New Frontier in Combination Therapy for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Currently, no clinical or preclinical studies have been published evaluating KBP-7018 hydrochloride in combination with other therapeutic agents. This guide, therefore, provides a forward-looking analysis of the potential for KBP-7018 in combination therapy for Idiopathic Pulmonary Fibrosis (IPF). This analysis is based on its mechanism of action and is benchmarked against the current standard-of-care and emerging therapeutic strategies.
KBP-7018 is a potent oral tyrosine kinase inhibitor targeting c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) kinases. While its development has focused on IPF as a monotherapy, its unique target profile presents a compelling rationale for its use in combination regimens to enhance efficacy and overcome potential resistance mechanisms.
Current Landscape and Rationale for Combination Therapy in IPF
The current standard-of-care for IPF involves two FDA-approved drugs, pirfenidone (B1678446) and nintedanib (B1663095). Both agents slow the decline in lung function but do not halt disease progression or reverse existing fibrosis.[1][2][3] Nintedanib is itself a multi-targeted tyrosine kinase inhibitor, targeting VEGFR, FGFR, and PDGFR. The demonstrated efficacy of inhibiting the PDGFR pathway provides a strong foundation for the potential utility of KBP-7018 in IPF.
Recent clinical evidence suggests that a combination of pirfenidone and nintedanib may offer additional benefits in slowing disease progression, though this can be associated with challenges in tolerability.[1][2] This underscores the need for novel combination strategies with improved efficacy and safety profiles.
Hypothetical Combination Strategies for KBP-7018
Given its mechanism of action, KBP-7018 could be rationally combined with existing and emerging therapies for IPF. The following table outlines potential combination strategies and the scientific rationale behind them.
| Combination Partner | Rationale | Potential for Synergy |
| Pirfenidone | Pirfenidone has a distinct, though not fully elucidated, anti-fibrotic and anti-inflammatory mechanism.[3] Combining it with KBP-7018's targeted inhibition of key fibrotic pathways (c-KIT and PDGFR) could result in additive or synergistic effects by targeting multiple facets of IPF pathology. | High, due to complementary mechanisms of action. |
| Nintedanib | While there is an overlap in PDGFR inhibition, KBP-7018's potent inhibition of c-KIT and RET offers a complementary mechanism. This combination could provide a more comprehensive blockade of tyrosine kinase signaling involved in fibrosis. However, the potential for overlapping toxicities would need careful evaluation. | Moderate to High, but with a potential for increased adverse events that would require careful dose optimization. |
| Emerging Therapies (e.g., TGF-β inhibitors) | Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis.[4][5][6] Combining a direct inhibitor of the TGF-β pathway with KBP-7018's downstream signaling inhibition could lead to a more profound anti-fibrotic effect. | High, by targeting both a master regulator of fibrosis and key downstream effector pathways. |
Comparative Data: Current vs. Potential Future Therapies
The following table summarizes key data for existing IPF therapies and provides a prospective framework for evaluating potential KBP-7018 combination therapies.
| Therapy | Mechanism of Action | Reported Efficacy (Change in FVC) | Common Adverse Events |
| Pirfenidone | Anti-fibrotic, anti-inflammatory, antioxidant | Slows the rate of FVC decline | Nausea, rash, fatigue, diarrhea, dyspepsia |
| Nintedanib | Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR) | Slows the rate of FVC decline | Diarrhea, nausea, vomiting, abdominal pain |
| Pirfenidone + Nintedanib | Combination of the above mechanisms | Potential for further slowing of FVC decline | Increased incidence of gastrointestinal side effects, particularly diarrhea |
| KBP-7018 (Hypothetical Monotherapy) | Tyrosine kinase inhibitor (c-KIT, PDGFR, RET) | To be determined in clinical trials | To be determined in clinical trials |
| KBP-7018 + Pirfenidone (Hypothetical) | Complementary anti-fibrotic and anti-inflammatory mechanisms | Hypothesized to be greater than either agent alone | To be determined; potential for overlapping and distinct side effects |
| KBP-7018 + TGF-β Inhibitor (Hypothetical) | Inhibition of a master regulator and downstream effectors of fibrosis | Hypothesized for strong synergistic anti-fibrotic effect | To be determined; dependent on the safety profile of the specific TGF-β inhibitor |
Signaling Pathways in IPF and Potential Intervention by KBP-7018
The pathogenesis of IPF involves a complex interplay of signaling pathways that promote fibroblast proliferation, differentiation, and extracellular matrix deposition. KBP-7018's targets—c-KIT, PDGFR, and RET—are key components of these pro-fibrotic cascades.
Caption: Simplified signaling pathways in IPF and points of intervention.
Experimental Protocols for Evaluating KBP-7018 Combination Therapies
The following are detailed methodologies for key preclinical experiments to assess the potential of KBP-7018 combination therapies.
In Vitro Synergy Assessment
Objective: To determine if the combination of KBP-7018 and a partner drug results in synergistic, additive, or antagonistic effects on fibroblast viability and proliferation.
Experimental Workflow:
Caption: Workflow for in vitro drug combination synergy assessment.
MTT Cell Viability Assay Protocol:
-
Cell Plating: Seed human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a dose-response matrix of KBP-7018 and the combination drug. Remove the culture medium and add the drug-containing medium to the respective wells. Include wells with each drug alone and vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use synergy analysis software to calculate synergy scores based on models like the Bliss independence or Loewe additivity model.[8][9][10]
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the efficacy of KBP-7018 in combination with a partner drug in reducing lung fibrosis in a preclinical animal model.
Bleomycin-Induced Pulmonary Fibrosis Protocol (Mouse Model):
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (B88199) (1.5-3.0 U/kg) in sterile saline. Control animals receive sterile saline only.[11][12]
-
Drug Administration: Begin treatment with KBP-7018, the combination partner, or the combination of both on day 7 post-bleomycin instillation (therapeutic regimen). Administer the drugs daily via oral gavage for 14-21 days. Include a vehicle control group.
-
Monitoring: Monitor the body weight and clinical signs of the animals daily.
-
Endpoint Analysis (Day 21 or 28):
-
Histology: Euthanize the mice, perfuse the lungs, and fix them in 10% neutral buffered formalin. Embed the lungs in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline assay kit.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential) and measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
Future Directions
The preclinical evaluation of KBP-7018 in combination with standard-of-care and emerging IPF therapies is a critical next step. Positive synergistic findings from in vitro and in vivo studies would provide a strong rationale for advancing these combination strategies into clinical trials. Such studies have the potential to introduce a new, more effective therapeutic paradigm for patients with this devastating disease.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Essential role of stem cell factor-c-Kit signalling pathway in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of TGF-β Signaling in Lung Cancer Associated with Idiopathic Pulmonary Fibrosis [mdpi.com]
- 6. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Independent Validation of KBP-7018 Hydrochloride's Mechanism of Action: A Comparative Analysis with Nintedanib and Pirfenidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for KBP-7018 hydrochloride, a novel tyrosine kinase inhibitor, with two established treatments for idiopathic pulmonary fibrosis (IPF), nintedanib (B1663095) and pirfenidone (B1678446). The information presented is intended to support independent validation and further research into the mechanism of action of these compounds.
Executive Summary
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need. This compound has emerged as a potential therapeutic candidate with a distinct kinase inhibition profile. This guide compares its mechanism of action, in vitro potency, and preclinical pharmacokinetics with nintedanib, a multi-kinase inhibitor, and pirfenidone, an anti-fibrotic and anti-inflammatory agent. The data presented is compiled from publicly available preclinical studies to facilitate a comprehensive and objective assessment.
Mechanism of Action
This compound is a selective tyrosine kinase inhibitor with potent activity against c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) kinases.[1][2] The inhibition of these kinases is believed to interfere with the signaling pathways that contribute to the pathogenesis of fibrosis.
Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and PDGFRs.[3][4][5] By inhibiting these pathways, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, key cells in the fibrotic process.[6] It also exhibits activity against c-Kit.[7]
Pirfenidone 's mechanism of action is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[8][9] A primary mechanism is the downregulation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[8][10] Unlike KBP-7018 and nintedanib, it does not appear to function as a direct kinase inhibitor in the same manner.[9]
Signaling Pathway Overview
Caption: Simplified signaling pathways of KBP-7018, Nintedanib, and Pirfenidone.
In Vitro Kinase Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for KBP-7018 and nintedanib against key tyrosine kinases implicated in fibrosis.
| Compound | c-KIT (IC50, nM) | PDGFR (IC50, nM) | RET (IC50, nM) | VEGFR (IC50, nM) | FGFR (IC50, nM) |
| KBP-7018 | 10[1][2] | 7.6 (PDGFRβ)[1][2] | 25[1][2] | Not Reported | Not Reported |
| Nintedanib | Potent inhibitor[7] | 59 (PDGFRα), 65 (PDGFRβ)[3][4][5] | Not Reported | 34 (VEGFR1), 13 (VEGFR2), 13 (VEGFR3)[3][4][5] | 69 (FGFR1), 37 (FGFR2), 108 (FGFR3)[3][4][5] |
Note: Pirfenidone is not included in this table as its primary mechanism is not direct kinase inhibition in the same manner.
Preclinical Pharmacokinetics
A comparison of key pharmacokinetic parameters of KBP-7018, nintedanib, and pirfenidone in various animal models is presented below. This data provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Parameter | KBP-7018 | Nintedanib | Pirfenidone |
| Species | Mouse (CD-1) | Mouse | Mouse |
| Cmax (ng/mL) | 10,950 (50 mg/kg, PO)[11] | Not Reported | Not Reported |
| Tmax (h) | 0.25 (50 mg/kg, PO)[11] | Not Reported | Not Reported |
| Bioavailability (%) | 43[11] | Not Reported | Not Reported |
| Species | Rat (Sprague-Dawley) | Rat | Rat |
| Cmax (ng/mL) | 1,840 (10 mg/kg, PO)[11] | Not Reported | Not Reported |
| Tmax (h) | 2.0 (10 mg/kg, PO)[11] | ~2-4 (Oral)[6] | Not Reported |
| Bioavailability (%) | 68[11] | Low[12] | Not Reported |
| Species | Dog (Beagle) | Dog | Dog |
| Cmax (ng/mL) | 1,300 (50 mg/kg, PO)[11] | Not Reported | Not Reported |
| Tmax (h) | 6.0 (50 mg/kg, PO)[11] | Not Reported | Not Reported |
| Bioavailability (%) | 21[11] | Not Reported | Not Reported |
| Species | Monkey (Cynomolgus) | Monkey | Monkey |
| Cmax (ng/mL) | 2,120 (5 mg/kg, PO)[11] | Not Reported | Not Reported |
| Tmax (h) | 4.0 (5 mg/kg, PO)[11] | Not Reported | Not Reported |
| Bioavailability (%) | 56[11] | ~24[12] | Not Reported |
Experimental Protocols
In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay.
Methodology: The inhibitory activity of the test compounds on target kinases is typically determined using in vitro kinase assays. Recombinant human kinases are incubated with a specific substrate and ATP in a buffered solution. The test compound is added at varying concentrations to determine its effect on the kinase's ability to phosphorylate the substrate. The extent of phosphorylation is measured, often using methods like radioisotope incorporation or fluorescence-based assays. The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then calculated from the dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
Caption: General workflow for a rodent pharmacokinetic study.
Methodology: To evaluate the pharmacokinetic properties of the test compounds, in vivo studies are conducted in animal models such as mice and rats.[1] A defined dose of the compound is administered, typically via oral (PO) or intravenous (IV) routes. Blood samples are collected at various time points post-administration. Plasma is separated from the blood samples, and the concentration of the parent drug and its major metabolites is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and bioavailability are then calculated from the plasma concentration-time data.[11]
Conclusion
This comparative guide provides a summary of the available preclinical data for this compound in relation to nintedanib and pirfenidone. KBP-7018 demonstrates a distinct and potent kinase inhibition profile, targeting c-KIT, PDGFR, and RET. Its preclinical pharmacokinetic profile suggests moderate to good oral bioavailability across multiple species. In contrast, nintedanib targets a broader range of kinases including VEGFR, FGFR, and PDGFR, while pirfenidone's mechanism is centered on the modulation of TGF-β signaling. The data presented herein should serve as a valuable resource for researchers and drug development professionals in the independent validation and further investigation of these potential therapeutic agents for idiopathic pulmonary fibrosis.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib overcomes drug resistance from upregulation of FGFR signalling and imatinib‐induced KIT mutations in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 9. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 10. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of KBP-7018, Nintedanib, and Pirfenidone
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Three Investigational Antifibrotic Compounds
In the landscape of therapies for idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases, a deep understanding of the pharmacokinetic profiles of emerging drug candidates is paramount for predicting their clinical efficacy and safety. This guide provides a detailed comparison of the preclinical pharmacokinetic properties of KBP-7018, a novel selective tyrosine kinase inhibitor, with two established antifibrotic agents, nintedanib (B1663095) and pirfenidone (B1678446).
Executive Summary
This guide presents a comprehensive analysis of the pharmacokinetic profiles of KBP-7018, nintedanib, and pirfenidone, based on preclinical data from various animal models. KBP-7018, a potent inhibitor of c-KIT, platelet-derived growth factor receptor (PDGFR), and rearranged during transfection (RET) tyrosine kinases, demonstrates moderate oral bioavailability and relatively low systemic clearance in rodents and monkeys. Nintedanib, a multi-targeted tyrosine kinase inhibitor of PDGFR, fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), exhibits low to moderate oral bioavailability and is primarily cleared through hepatic metabolism. Pirfenidone, a small molecule with a distinct antifibrotic mechanism primarily targeting the transforming growth factor-beta (TGF-β) signaling pathway, shows good oral absorption but is subject to significant first-pass metabolism.
The following sections provide a detailed breakdown of their pharmacokinetic parameters, the experimental methodologies used to obtain this data, and visual representations of their respective signaling pathways and a generalized experimental workflow for pharmacokinetic analysis.
Quantitative Pharmacokinetic Data
The following table summarizes the key preclinical pharmacokinetic parameters of KBP-7018, nintedanib, and pirfenidone across several animal species. This data allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | KBP-7018 | Nintedanib | Pirfenidone | Species |
| Oral Bioavailability (%) | 21-68[1][2] | ~5[3] | High (species-dependent) | Human |
| 21[1][2] | 6.66[4] | N/A | Mouse | |
| 68[1][2] | N/A | N/A | Rat | |
| 31[1][2] | High[5] | N/A | Dog | |
| 50[1][2] | N/A | 70.0 (for a derivative)[6] | Monkey | |
| Clearance (CL) | ~20% of hepatic blood flow (predicted)[1][2] | High (1390 mL/min)[3] | 13.8–11.8 L/h | Human |
| (mL/min/kg or L/h/kg) | 7.2 (predicted hepatic)[1][2] | N/A | N/A | Mouse |
| 0.83 L/h/kg (blood)[1][2] | N/A | N/A | Rat | |
| 1.87 L/h/kg (plasma)[1][2] | N/A | 1.99 L/h/kg[7] | Dog | |
| <30% of hepatic blood flow[1][2] | N/A | N/A | Monkey | |
| Volume of Distribution (Vss) | 1.6-5.3 L/kg (predicted)[1][2] | 1050 L[3] | ~70 L | Human |
| (L/kg) | 1.51[1][2] | N/A | N/A | Mouse |
| 1.38 (blood)[1][2] | N/A | N/A | Rat | |
| 4.65[1][2] | N/A | N/A | Dog | |
| 2.56[1][2] | N/A | N/A | Monkey | |
| Terminal Half-life (t½) | 4.8-19.3 hours (predicted)[1][2] | 10-15 hours[3] | 2.4-2.9 hours | Human |
| (hours) | 2.8[2] | N/A | N/A | Mouse |
| 2.3[1][2] | N/A | N/A | Rat | |
| 2.3[1][2] | N/A | N/A | Dog | |
| 5.0[2] | N/A | N/A | Monkey | |
| Plasma Protein Binding (%) | >99[1][2] | 98[3] | 50-62[8] | Human |
| >99[1][2] | >97[3] | N/A | Mouse | |
| >99[1][2] | >97[3] | 36.40-41.68 (for a derivative)[6] | Rat | |
| >99[1][2] | N/A | N/A | Dog | |
| >99[1][2] | 91-93[3] | 30.88-63.92 (for a derivative)[6] | Monkey |
N/A: Data not available in the searched sources.
Experimental Protocols
The pharmacokinetic parameters presented above are determined through a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Assays
1. Caco-2 Permeability Assay
This assay is crucial for predicting the intestinal absorption of orally administered drugs.
-
Objective: To determine the rate of transport of a compound across a monolayer of human Caco-2 cells, which mimics the intestinal epithelium.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a trans-well plate and cultured for 21 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the samples is quantified by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.[8][9][10][11][12]
-
2. Liver Microsomal Stability Assay
This assay provides an indication of the metabolic stability of a compound in the liver.
-
Objective: To measure the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s.
-
Methodology:
-
Liver microsomes from different species (e.g., human, rat, mouse, dog) are incubated with the test compound (e.g., at 1 µM) at 37°C.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14][15][16][17]
-
3. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the blood plasma.
-
Objective: To quantify the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology (Equilibrium Dialysis):
-
A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.
-
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.[18][19]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
The test compound is administered to animal models (e.g., mice, rats, dogs, monkeys) via intravenous (IV) and oral (PO) routes at specific doses.
-
Blood samples are collected at multiple time points post-administration.
-
Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS method.[20]
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), terminal half-life (t½), and oral bioavailability (F%) are calculated from the plasma concentration-time data using non-compartmental analysis.[21]
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by KBP-7018, nintedanib, and pirfenidone, as well as a generalized workflow for in vivo pharmacokinetic studies.
KBP-7018 inhibits key tyrosine kinases involved in cell proliferation and survival.
Nintedanib targets multiple receptor tyrosine kinases implicated in fibrosis.
Pirfenidone's antifibrotic effects are mediated through the TGF-β pathway.
A generalized workflow for conducting in vivo pharmacokinetic studies.
References
- 1. Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytokinetics.com [cytokinetics.com]
- 6. Pharmacokinetics, tissue distribution, plasma protein binding, and metabolism study of mefunidone, a novel pirfenidone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of orally administered pirfenidone in male and female beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. enamine.net [enamine.net]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. mttlab.eu [mttlab.eu]
- 18. protocols.io [protocols.io]
- 19. enamine.net [enamine.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KBP-7018 Hydrochloride: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of KBP-7018 hydrochloride, a crucial step in maintaining laboratory safety and environmental protection. The following procedures are based on general best practices for the disposal of pharmacologically active hydrochloride salts in a research setting.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal. In the absence of a specific SDS, the precautionary measures for similar hazardous chemical compounds should be strictly followed.
Hazard Profile and Safety Precautions
As an active pharmaceutical ingredient (API) and a hydrochloride salt, this compound should be handled with care.[1][2] The primary hazards are associated with its potential pharmacological effects and the corrosive nature of hydrochloride salts.[2]
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective suit
-
A dust respirator, particularly when handling the solid form
Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling and disposal of hydrochloride compounds. Note that specific values for this compound should be obtained from the manufacturer's SDS.
| Property | General Value for Hydrochloride Salts | Source(s) |
| Appearance | White to off-white solid | [2] |
| pH | Acidic when dissolved in water | [2] |
| Primary Hazards | Corrosive, Potential Pharmacological Effects | [1][2] |
| Recommended Neutralizing Agent | Sodium Bicarbonate or a weak base | [3][4] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves neutralization of its acidic component, followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.[2][5] Never dispose of untreated this compound down the drain or in regular trash.[1]
Experimental Protocol: Neutralization of this compound
This protocol outlines the steps for neutralizing small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Water
-
pH paper or pH meter
-
Appropriate PPE
-
Chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Dilution: In a well-ventilated chemical fume hood, dissolve the solid this compound waste in water to achieve a low concentration. For liquid waste, further dilute with water. A general rule is to add the acid to water, not the other way around, to minimize the risk of splashing and heat generation.[3]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution.[3][4][6] The reaction will produce fizzing as carbon dioxide is released.[3][4] Continue adding the base in small increments until the fizzing stops, indicating that the reaction is complete.[3][4]
-
pH Verification: Use pH paper or a calibrated pH meter to check the pH of the solution. The target pH should be within a neutral range, typically between 6 and 8, to ensure that the acidity has been neutralized.[2]
-
Waste Collection: Transfer the neutralized solution to a clearly labeled, sealed, and corrosion-resistant container designated for hazardous chemical waste.[6]
-
Disposal of Empty Containers: Any container that held this compound must be triple-rinsed with an appropriate solvent. The first rinse should be collected and disposed of as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal depending on local regulations.[7]
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[1][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. Safe disposal of hydrochloric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling KBP-7018 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of KBP-7018 hydrochloride, a potent tyrosine kinase inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document is based on best practices for handling high-potency active pharmaceutical ingredients (HPAPIs) and similar compounds. Adherence to these procedures is vital for personnel safety and environmental protection.
I. Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the potent compound, minimizing the risk of exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Gloves: Double chemotherapy gloves.[1] - Gown: Disposable gown.[1] - Eye Protection: Safety glasses or goggles.[1] - Respiratory Protection: A respirator is recommended if the packaging is damaged or if indicated by a risk assessment.[1] |
| Weighing and Aliquoting | - Gloves: Double chemotherapy gloves.[1] - Gown: Disposable, impermeable gown.[2] - Eye Protection: Safety glasses with side shields or goggles.[3] - Respiratory Protection: A powered air-purifying respirator (PAPR) or a fitted respirator with appropriate cartridges is highly recommended, especially for handling powders.[4] |
| Solution Preparation | - Gloves: Double chemotherapy gloves.[1] - Gown: Disposable, impermeable gown.[2] - Eye Protection: Safety glasses with side shields or goggles.[3] - Respiratory Protection: Use of a fume hood or ventilated enclosure is essential. A respirator may be required based on the quantity and potential for aerosolization. |
| In Vitro Experimentation | - Gloves: Appropriate chemical-resistant gloves. - Gown: Laboratory coat. - Eye Protection: Safety glasses. |
| Waste Disposal | - Gloves: Double chemotherapy gloves.[1] - Gown: Disposable gown.[1] - Eye Protection: Safety glasses or goggles.[1] - Respiratory Protection: May be required depending on the nature of the waste and the potential for dust or aerosol generation. |
| Spill Cleanup | - Gloves: Double chemotherapy gloves.[1] - Gown: Disposable, impermeable gown.[2] - Eye Protection: Goggles or a face shield. - Respiratory Protection: A respirator with appropriate cartridges is mandatory.[1] |
II. Operational and Disposal Plans
Safe handling of this compound necessitates a structured workflow from receipt to disposal. Engineering controls, such as fume hoods and ventilated enclosures, should always be the primary means of exposure control, with PPE serving as a critical secondary barrier.[4]
A. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage.
-
Unpacking: Unpack the compound in a designated area, preferably within a ventilated enclosure.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, well-ventilated area, adhering to any temperature and light sensitivity recommendations provided by the supplier.
B. Weighing and Solution Preparation:
-
Designated Area: All handling of powdered this compound should be conducted in a dedicated containment area, such as a powder containment hood or a glove box, to minimize contamination and exposure.
-
Weighing: Use precision balances within the containment area. Tare a pre-labeled, sealable container before adding the compound.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.
C. Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[1]
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated PPE (gloves, gowns, etc.).
-
Weighing papers, pipette tips, and other consumables.
-
Empty stock containers.
-
Solutions containing the compound.
-
-
Containerization:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.[1]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and a description of the contents.
-
Pickup and Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
III. Experimental Protocols: Preparation of a Tyrosine Kinase Inhibitor Stock Solution for In Vitro Assays
The following is a general protocol for preparing a stock solution of a tyrosine kinase inhibitor, which can be adapted for this compound. Always consult the manufacturer's data sheet for specific solubility information.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical, or microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Pre-labeling: Label sterile tubes with the compound name, concentration, date, and your initials.
-
Weighing: In a powder containment hood, carefully weigh the desired amount of this compound into a pre-labeled tube.
-
Solvent Addition: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but check for temperature sensitivity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in pre-labeled sterile tubes.[5]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light, as recommended for tyrosine kinase inhibitor stock solutions.[5]
IV. Logical Workflow for Handling this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
